Cerium nitride
Description
Significance of Inorganic Nitride Materials in Contemporary Science and Engineering
Inorganic nitride materials have become indispensable in modern science and technology due to their diverse and often superior properties compared to other material classes like oxides. iieta.org These compounds, formed between nitrogen and a less electronegative element, exhibit a wide array of characteristics that make them suitable for numerous applications. numberanalytics.com
Their high hardness and thermal stability make them ideal for use as wear-resistant coatings and in high-temperature ceramics. numberanalytics.comwikipedia.org For instance, titanium nitride (TiN) is widely used to coat cutting tools, enhancing their durability. wikipedia.org In the realm of electronics, nitrides like gallium nitride (GaN) and aluminum nitride (AlN) are crucial for high-power electronic devices and optoelectronics, including the development of energy-efficient LEDs. numberanalytics.comresearchgate.net Furthermore, the unique electronic and bonding characteristics imparted by the nitride anion (N³⁻) lead to useful properties in fields such as catalysis for ammonia (B1221849) synthesis and as superconductors. berkeley.edu The growing interest in nitride nanomaterials has also opened up new avenues in renewable energy applications, including batteries, supercapacitors, and solar cells. nih.govfrontiersin.org
Academic Context of Rare-Earth Nitrides and Their Unique Characteristics
Rare-earth nitrides (RENs), a subgroup of inorganic nitrides, are compounds formed between a rare-earth element and nitrogen. wgtn.ac.nz These materials have garnered significant attention for their unique combination of properties, which are largely dictated by the partially filled 4f electron shells of the rare-earth ions. cassyni.com
A defining characteristic of many rare-earth nitrides is their intrinsic ferromagnetism, a property that is not commonly observed in conventional semiconductors. vuw.ac.nz This, coupled with their semiconducting nature, makes them highly promising for spintronic applications, which aim to utilize the spin of electrons in addition to their charge for information processing. wgtn.ac.nzacs.org The strong spin-orbit interaction within the 4f shell leads to complex magnetic behaviors across the series of rare-earth nitrides. cassyni.com
Most rare-earth nitrides crystallize in the simple rock-salt (NaCl) structure, which makes them theoretically appealing for studying strongly correlated electron systems. cassyni.comgoogle.com Their lattice parameters show a systematic variation across the series, allowing for the epitaxial growth of heterostructures with tailored properties. google.com Furthermore, their narrow band gaps make them interesting for applications in infrared optoelectronics. wgtn.ac.nzsamaterials.com
Historical Development and Current Research Landscape of Cerium Nitride Investigations
The study of rare-earth nitrides, including this compound, dates back to the mid-20th century. wgtn.ac.nz However, early research was often hampered by difficulties in preparing stoichiometric and high-purity samples, as these materials readily react with ambient conditions. wgtn.ac.nz Significant progress in thin-film fabrication techniques, particularly those based on ultra-high vacuum technology, has largely overcome these challenges, leading to a resurgence of interest in these materials. wgtn.ac.nz
This compound, in particular, has been a subject of interest due to its unique electronic structure. It is considered an intermediate valence compound, where the cerium ion fluctuates between the Ce³⁺ and Ce⁴⁺ states. scirp.orgscirp.orgaip.org This property gives rise to its metallic conductivity, a feature that distinguishes it from many other semiconducting rare-earth nitrides. scirp.orgscirp.org
Current research on this compound is multifaceted. Scientists are exploring its potential as a catalyst, particularly in ammonia synthesis, where nitrogen vacancies in the CeN lattice play a crucial role. titech.ac.jp Its use in high-performance coatings for automotive and aerospace applications is also being investigated due to its hardness and corrosion resistance. ontosight.aidataintelo.com Furthermore, the pressure-induced structural phase transitions of CeN are an active area of study, with recent findings revealing a transition from the ambient rock-salt structure to a distorted CsCl-like structure at high pressures. aip.org
Interdisciplinary Relevance of this compound Research Across Chemistry, Physics, and Materials Science
The study of this compound is inherently interdisciplinary, drawing on expertise from chemistry, physics, and materials science.
Chemistry: Chemists are focused on developing novel synthesis routes to produce high-purity this compound powders and thin films. ontosight.aiuni-koeln.de This includes methods like reactive sputtering, chemical vapor deposition, and solid-state reactions. ontosight.ai The catalytic properties of CeN, especially in facilitating chemical reactions like ammonia synthesis, are also a key area of chemical research. titech.ac.jp
Physics: Physicists are intrigued by the fundamental electronic and magnetic properties of this compound. aip.orgepjap.org The intermediate valence of cerium and its consequences for the material's conductivity and magnetic behavior are central topics of investigation. scirp.orgscirp.org The study of its behavior under extreme conditions, such as high pressure, provides valuable insights into its structural stability and phase transitions. aip.org
Materials Science: Materials scientists are focused on harnessing the unique properties of this compound for practical applications. ontosight.aidataintelo.com This includes its use as a hard, wear-resistant coating for various components, its potential in high-temperature electronics, and its role in advanced ceramics. ontosight.aidataintelo.com The development of CeN-based nanocomposites and heterostructures is also a promising avenue for creating new materials with enhanced functionalities. researchgate.net
The collaborative efforts across these disciplines are crucial for advancing our understanding of this compound and unlocking its full potential for technological innovation.
| Property | Value |
| Chemical Formula | CeN |
| Crystal Structure | Face-centered cubic (rock-salt) at ambient pressure ontosight.ai |
| Lattice Constant | ~5.01 Å ontosight.ai |
| Melting Point | ~2557 °C chemicalbook.com |
| Density | ~7.89 g/cm³ chemicalbook.com |
| High-Pressure Structure | Distorted CsCl-like (B10) above 65 GPa aip.org |
Structure
2D Structure
Properties
IUPAC Name |
azanylidynecerium | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWPKDRLPGFFZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeN | |
| Record name | cerium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5067138 | |
| Record name | Cerium nitride (CeN) | |
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Molecular Weight |
154.123 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25764-08-3 | |
| Record name | Cerium nitride (CeN) | |
| Source | CAS Common Chemistry | |
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| Record name | Cerium nitride | |
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| Record name | Cerium nitride (CeN) | |
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| Record name | Cerium nitride (CeN) | |
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| Record name | Cerium nitride | |
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| Record name | CERIUM NITRIDE | |
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Theoretical and Computational Investigations of Cerium Nitride
Electronic Structure and Band Theory
Theoretical and computational methods are pivotal in understanding the complex electronic properties of cerium nitride (CeN). These approaches provide insights that are often difficult to obtain through experimental means alone.
First-principles calculations, predominantly using Density Functional Theory (DFT), are a cornerstone for investigating the electronic and structural properties of this compound. researchgate.net These methods calculate the ground state energy and Kohn-Sham orbitals to predict various material characteristics. researchgate.net DFT approaches, such as the projector-augmented wave (PAW) method, have been successfully implemented to study CeN. aip.org
Using DFT, researchers have determined fundamental ground-state properties of CeN in its rock-salt (B1) crystal structure. researchgate.net Calculations often employ approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) for the exchange-correlation functional. researchgate.net To better account for the strongly correlated 4f electrons of cerium, the LDA+U or GGA+U methods are frequently used, where 'U' is a Hubbard parameter that corrects for on-site Coulombic interactions. aip.org
By choosing an appropriate Hubbard U value (e.g., U = 3.5 eV), DFT+U calculations have yielded lattice parameters and bulk moduli that are in close agreement with experimental data. aip.org For example, a calculated lattice constant of 5.019 Å is very close to the experimental value of 5.021(2) Å. aip.org These calculations can also predict pressure-induced phase transitions, such as the transition from the ambient B1 phase to a high-pressure B2 phase, which has been experimentally reported at pressures of 65–70 GPa. researchgate.netaip.org Theoretical investigations, however, have also proposed other potential high-pressure phases, highlighting the predictive power of these computational techniques. aip.org
Table 1: Calculated Ground State Properties of this compound (CeN) from First-Principles Calculations
| Property | Calculated Value | Experimental Value | Method/Source |
|---|---|---|---|
| Lattice Constant (a₀) | 5.019 Å | 5.021(2) Å | LDA+U (U=3.5 eV) aip.org |
| Bulk Modulus (B) | 163 GPa | 156(3) GPa | LDA+U (U=3.5 eV) aip.org |
| Phase Transition Pressure (B1→B2) | ~33.3 GPa (predicted instability) | 65-70 GPa (observed) | DFT aip.org |
The 4f electrons of cerium are central to the unique electronic properties of CeN and are a primary focus of computational studies. aps.org The behavior of these f-electrons exists on a brink between being localized (atomic-like) and itinerant (band-like), which gives rise to many of CeN's anomalous properties. aps.orgresearchgate.net
First-principles studies combining DFT with dynamical mean-field theory (DMFT) reveal that the 4f electrons in CeN are highly itinerant and exhibit mixed-valence character, which is evidenced by a significant quasi-particle peak near the Fermi level. researchgate.net This itinerant picture suggests that the 4f states can hop from site to site and contribute directly to chemical bonding. researchgate.net This is in contrast to other cerium pnictides where the f-electrons are more localized. researchgate.net
A key characteristic of this compound is the ambiguous valence state of the cerium ion. researchgate.net Cerium is known for its ability to exist in two stable valence states: +3 (Ce³⁺, 4f¹) and +4 (Ce⁴⁺, 4f⁰). americanelements.com In CeN, evidence points towards an intermediate or mixed-valence state between +3 and +4. researchgate.net
While simple ionic models might suggest a Ce³⁺N³⁻ composition, this fails to explain the material's metallic conductivity. aip.org The conductive nature suggests the possibility of a Ce⁴⁺N³⁻·e⁻ configuration, where one electron per formula unit occupies the conduction band. aip.org X-ray photoemission studies provide clear evidence that cerium has a mixed valence in this compound. researchgate.net The oxidation number is often cited as +3, but this is a formal assignment that doesn't capture the complexity of the electronic structure. webelements.co.uk
Computational studies using methods like self-interaction-corrected local-spin-density approximation can describe the Ce f electrons as either localized or delocalized, providing a framework to understand both the trivalent and tetravalent characteristics. researchgate.net In some complex molecular cerium-nitride systems, X-ray spectroscopic and computational studies have confirmed a formal and spectroscopic oxidation state of purely cerium(IV). osti.gov However, in the solid-state material, the valence is not fixed. The concept of valence fluctuation is critical, where the 4f electronic configuration rapidly fluctuates between 4f¹ and 4f⁰ states. aps.org This fluctuation is a hallmark of the itinerant nature of the f-electrons in CeN. aps.org
The distribution of electrons and the mechanisms of charge transfer in this compound are fundamental to its bonding and electronic properties. Theoretical calculations consistently show a significant transfer of charge from the cerium atom to the more electronegative nitrogen atom. researchgate.netresearchgate.net
Analysis of electron density distributions indicates that electron density is more accumulated on the nitrogen sites than on the cerium atom. researchgate.net This polarization is expected due to the difference in electronegativity between cerium and nitrogen. researchgate.net In studies of related heterostructures, charge transfer is a key mechanism for creating built-in electric fields at interfaces. For example, calculations on CeO₂/g-C₃N₄ systems show that electrons are transferred from the g-C₃N₄ to the CeO₂, indicating cerium's ability to act as an electron acceptor.
In the context of CeN, the charge transfer results in a highly polarized bond. Quantum density functional theory (DFT) investigations on related this compound chlorides (CeNCl) highlight the dominant effect of the Ce–N bond, which is stronger and more covalent than the ionic Ce–Cl bond, as identified through analyses of charge transfer and electron localization function mapping. researchgate.net This charge transfer from cerium to nitrogen is a defining feature of the electronic structure, establishing the partially ionic nature of the interaction. researchgate.netresearchgate.net
Analysis of Cerium Valence States and Potential Valence Ambiguity
Chemical Bonding and Reactivity Theory
The nature of the chemical bond in this compound is complex, exhibiting characteristics of both ionic and covalent interactions. This duality is a direct consequence of its electronic structure, particularly the involvement of cerium's f-orbitals.
The interaction between cerium and nitrogen in CeN is not purely ionic but possesses significant covalent character. researchgate.netrwth-aachen.de The difference in electronegativity between Ce and N leads to a polarized, ionic interaction resulting from charge transfer. researchgate.netresearchgate.net However, the simple ionic model (Ce³⁺N³⁻) is insufficient to describe the system's properties. aip.org
Computational studies have been instrumental in quantifying the degree of covalency. The covalent character arises from the overlap and hybridization of atomic orbitals, specifically the cerium 4f and 5d orbitals with the nitrogen 2p orbitals. osti.govepjap.org This orbital interaction supports the formation of a N2p-Ce4f bridge. epjap.org In molecular cerium(IV)-nitride complexes, which serve as models for understanding these interactions, the Ce=N double bonds are confirmed to have substantial covalent character. osti.govresearchgate.net
Natural Bond Orbital (NBO) analysis and other computational tools have quantified the metallic contribution to the bonding orbitals. For example, in a molecular Ce(IV)-aryl bond, the cerium contribution was found to be ~12%, with the 4f orbitals making up 62% of that contribution. nih.gov In some cerium carbene complexes, the level of covalency in the Ce(IV)-C bond was found to be comparable to that of an analogous uranium(IV)-C bond, challenging the traditional view of lanthanide bonding as overwhelmingly ionic. nih.govrsc.org The bonding in this compound is therefore best described as a polar covalent bond, where both ionic attraction and orbital-driven covalent sharing play crucial roles. nsf.govd-nb.info
Table 2: Orbital Contributions to Bonding in a Molecular Cerium(IV)-Nitride Fragment
| Bond Type | Cerium (Ce) Weight | Contribution from Ce 4f Orbitals | Contribution from Ce 5d Orbitals | Source |
|---|---|---|---|---|
| σ-bond | 16% | 40% | 57% | osti.gov |
| π-bond | 11% | 47% | 53% | osti.gov |
Theoretical Studies of Metal-Ligand Multiple Bonding in this compound Complexes
The exploration of lanthanide-ligand multiple bonds is a frontier in inorganic chemistry, offering insights into the bonding capabilities of 4f/5d orbitals compared to their d-block and actinide counterparts. Theoretical and computational studies have been instrumental in elucidating the nature of these rare and highly reactive bonds in this compound complexes.
A landmark achievement in this area was the isolation and characterization of the first molecular cerium-nitride, a bridging cerium(IV)-nitride complex, [(TriNOx)Ce(Li₂μ-N)Ce(TriNOx)][BArF₄]. osti.govacs.org This compound was synthesized by deprotonating a monometallic cerium(IV)-ammonia complex. osti.govacs.orgresearchgate.net Density Functional Theory (DFT) calculations were crucial in analyzing the electronic structure of this complex. The computational analyses revealed strong involvement of the cerium 4f shell in the bonding within the Ce=N=Ce fragment. osti.govacs.orgresearchgate.net Specifically, calculations showed that cerium contributed approximately 16% to the σ-bonds and 11% to the π-bonds of the Ce=N=Ce core, supporting the existence of genuine double bonds. osti.govacs.orgresearchgate.net These findings underscore the significant covalent character and the participation of f-orbitals in metal-ligand multiple bonding in cerium complexes, providing a basis for comparison with uranium and thorium analogues. osti.gov
The average Ce=N bond length in the synthesized complex was determined to be 2.117(3) Å. osti.govacs.orgresearchgate.net This experimental value is consistent with the theoretically predicted values for a Ce=N double bond. researchgate.net Further characterization through vibrational studies of the ¹⁵N-isotopomer showed a shift in the asymmetric Ce=N=Ce stretch, corroborating the bonding model, while X-ray spectroscopy confirmed the +4 oxidation state of the cerium ions. osti.govacs.orgresearchgate.net Such molecular cerium(IV)-nitride targets offer a unique opportunity to study valence ambiguity and the intricate electronic structures of f-element-nitride fragments. osti.gov
| Property | Finding | Source |
| Complex | [(TriNOx)Ce(Li₂μ-N)Ce(TriNOx)][BArF₄] | osti.govacs.org |
| Cerium Oxidation State | +4 | osti.govacs.orgresearchgate.net |
| Average Ce=N Bond Length | 2.117(3) Å | osti.govacs.orgresearchgate.net |
| Ce Contribution to σ-bonding | ~16% | osti.govacs.orgresearchgate.net |
| Ce Contribution to π-bonding | ~11% | osti.govacs.orgresearchgate.net |
| Vibrational Stretch (Ce=N=Ce) | 644 cm⁻¹ (¹⁴N), 640 cm⁻¹ (¹⁵N) | osti.govacs.orgresearchgate.net |
Computational Insights into Nitrogen Activation and Vacancy Formation in this compound Catalysis
Computational studies have highlighted the critical role of nitrogen vacancies in the catalytic activity of this compound, particularly in processes like ammonia (B1221849) synthesis. mdpi.compreprints.org this compound (CeN), especially when supported on other metals like nickel (Ni/CeN), demonstrates a favorable mechanism for creating nitrogen vacancies. mdpi.compreprints.org These vacancies are not defects but active sites crucial for the catalytic cycle. ingentaconnect.com
Theoretical models, primarily using DFT, support experimental findings that nitrogen vacancies on this compound surfaces have relatively low formation energies, making them accessible under catalytic conditions. preprints.org These vacancies are effective sites for the activation of dinitrogen (N₂), a critical and often rate-limiting step in ammonia synthesis. preprints.orgingentaconnect.com The mechanism is often compared to the Mars-van Krevelen mechanism, where lattice atoms (in this case, nitrogen) participate directly in the reaction. mdpi.com The lattice nitrogen is hydrogenated to form ammonia, leaving a vacancy that is subsequently replenished by N₂ from the gas phase. mdpi.com
| Catalytic System | Computational Insight | Role of Vacancy | Source |
| CeN | Both N₂ and H₂ activation can occur at vacancy sites. | Active site for reactant activation. | ingentaconnect.com |
| Ni/CeN | Exhibits favorable formation of nitrogen vacancies. | Enhances catalytic activity for ammonia synthesis. | mdpi.compreprints.org |
| Ni/CeN | Dual-site mechanism: N₂ activation at CeN vacancy, H₂ dissociation on Ni. | Circumvents scaling limitations. | ingentaconnect.com |
| General Metal Nitrides | DFT shows vacancies have low formation energies at synthesis temperatures. | Effective for N₂ activation. | preprints.org |
Phase Stability and High-Pressure Behavior
Computational Prediction of this compound Polymorphs and Nitrogen-Rich Compounds (e.g., Ce₃N₄, CeN₆)
First-principles calculations and crystal structure prediction methods have become powerful tools for exploring new materials in uncharted chemical spaces. In the Ce-N system, computational searches have predicted the existence of several novel this compound polymorphs, particularly nitrogen-rich compounds that are not stable under ambient conditions. osti.govaip.orgresearchgate.net
One significant discovery is the computational prediction of a metastable this compound, Ce₃N₄. osti.govaip.org This phase is considered a nitride analogue of the technologically important tetravalent cerium oxide (CeO₂). osti.govaip.orgacs.org Calculations show that while Ce₃N₄ is metastable under standard conditions, it can become thermodynamically stable under conditions of activated nitrogen, specifically with a nitrogen chemical potential (ΔμN) greater than +0.07 eV. osti.govaip.org The experimental synthesis of this predicted phase remains a target for materials scientists. acs.orgnrel.gov
Under high-pressure conditions, computational studies predict the stabilization of a variety of nitrogen-rich stoichiometries. Using crystal structure prediction methods, researchers have explored the phase diagram of binary Ce-N compounds up to 150 GPa. researchgate.net These investigations have identified several novel, thermodynamically stable phases containing polymeric nitrogen species, such as N₄, N₅, N₆, and N₈ units. researchgate.net Specific predicted phases include:
I4₁/a CeN₄: Featuring an infinite helical N₄ chain, predicted to be stable around 100 GPa. researchgate.net
CeN₈: Containing a layered, porous nitrogen network. researchgate.net
I4/m CeN₁₀ and C2/P2₁2₁2 CeN₁₅: Pentazolate salts with interesting predicted magnetic properties. researchgate.net
These theoretical predictions offer pathways for synthesizing novel high-energy-density materials and expand the known chemistry of the cerium-nitrogen system. researchgate.netaip.org
| Predicted Compound | Predicted Structure/Property | Condition for Stability | Source |
| Ce₃N₄ | Metastable nitride analogue of CeO₂ | Activated Nitrogen (ΔμN > +0.07 eV) | osti.govaip.orgacs.org |
| CeN₄ | I4₁/a phase with infinite helical N₄ chains | ~100 GPa | researchgate.net |
| CeN₆ | Mentioned as a potential nitrogen-rich compound | High Pressure | aip.org |
| CeN₈ | Layered porous nitrogen network | High Pressure | researchgate.net |
| CeN₁₀ | I4/m pentazolate salt, ferromagnetic | High Pressure | researchgate.net |
| CeN₁₅ | C2/P2₁2₁2 pentazolate salt, anti-ferromagnetic | High Pressure | researchgate.net |
Pressure-Induced Phase Transitions and Structural Transformations (e.g., B1 to B10)
The behavior of this compound under high pressure has been a subject of both theoretical prediction and experimental verification. At ambient pressure, CeN adopts the rocksalt (B1) crystal structure. Early experimental reports suggested a transition to the CsCl (B2) structure at high pressure. However, subsequent DFT calculations questioned this finding. aip.org Theoretical studies, using calculated phonon spectra, predicted that the B2 phase of CeN is dynamically unstable and that a distorted CsCl-like structure, designated as the B10 type, is the energetically favored high-pressure phase. aip.orgresearchgate.net
These computational predictions were later unambiguously confirmed by high-pressure powder X-ray diffraction experiments using diamond anvil cells. aip.orgresearchgate.netarxiv.org The experiments showed that CeN undergoes a structural phase transition from the ambient B1 structure to the B10 structure, starting at approximately 65 GPa. aip.orgresearchgate.netarxiv.orgau.dk This transition was observed irrespective of the pressure-transmitting medium used (Helium or silicone oil), confirming its intrinsic nature. aip.orgarxiv.org
The B1 to B10 transition is a first-order phase transition, characterized by a significant volume collapse of about 9-11%. aip.orgau.dk The transition is also observed to be quite sluggish, occurring over a pressure range of about 15 GPa before completion. aip.orgau.dk Further DFT calculations indicate that while the B10 structure approaches the B2 structure with increasing pressure, it does not fully transform; instead, an L1₀ (AuCu type) structure may become energetically favored at even higher pressures. aip.orgresearchgate.netarxiv.org
| Transition | Onset Pressure (GPa) | High-Pressure Phase | Volume Collapse (%) | Method of Prediction/Confirmation | Source |
| B1 → B10 | ~65 GPa | B10 (distorted CsCl-like) | ~9-11% | DFT Prediction & Experimental XRD | aip.orgresearchgate.netarxiv.orgau.dk |
| B10 → B2 | Not Observed | - | - | DFT calculations show B2 is unstable | aip.orgresearchgate.net |
| B10 → L1₀ | > 82 GPa | L1₀ (AuCu type) | - | DFT Prediction | aip.orgresearchgate.netarxiv.org |
Thermodynamic Stability Analyses under Extreme Conditions
Computational thermodynamics plays a vital role in predicting the stability of materials under extreme conditions of high pressure and temperature, guiding synthetic efforts toward novel compounds. For this compound, these analyses have been crucial for understanding phase diagrams and identifying pathways to metastable phases.
The stability of a compound is typically evaluated by its formation enthalpy, calculated relative to competing phases and elements. A convex hull analysis is a standard computational method to determine the thermodynamically stable phases at a given pressure and temperature (0 K in most DFT studies). osti.govaip.org For this compound, such analyses have been extended to account for non-equilibrium synthesis conditions. This is achieved by computationally modeling an "activated" nitrogen source, which provides an effective nitrogen chemical potential (ΔμN) above the thermodynamic limit of N₂ gas. osti.govaip.org This approach successfully predicted that the metastable Ce₃N₄ phase becomes stable with a nitrogen chemical potential activation of just over +0.07 eV. osti.govaip.org This value is well within the range achievable by experimental techniques like reactive sputtering, suggesting that synthesis is feasible. osti.govaip.org
Under high-pressure and high-temperature conditions, not only can new polymorphs of known compounds be formed, but compounds with stoichiometries inaccessible at ambient pressure can be stabilized. High nitrogen pressures significantly extend the kinetic and thermodynamic stability of nitrides at the high temperatures often required to overcome reaction barriers. Thermodynamic stability analyses for the Ce-N system under pressure have been used to construct pressure-composition phase diagrams, revealing the stability regions for various nitrogen-rich phases like CeN₄ and CeN₈. researchgate.net These computational studies provide a roadmap for synthesizing novel nitride materials with unique properties by defining the specific pressure, temperature, and chemical potential regimes required for their formation. researchgate.net
Computational Modeling of Transport Properties
First-principles studies based on density functional theory (DFT) have been employed to investigate the electronic transport properties of this compound at the nanoscale. One such study focused on a molecular device based on a this compound nanoribbon, providing fundamental insights into its potential use in nanoelectronics. researchgate.net
The electronic transport characteristics were analyzed through the calculation of the density of states (DOS) and the transmission spectrum. The DOS provides information about the available electronic states at different energy levels, while the transmission spectrum describes the probability of an electron traversing the device at a given energy. Peaks in the DOS for the CeN nanoribbon arise from the overlapping orbitals of cerium and nitrogen atoms. researchgate.net
A key finding from the computational modeling was the significant role of the cerium 4f-orbitals in the transport properties. Under zero bias voltage, a clear contribution from the f-orbitals was observed in the DOS near the Fermi level. However, as the bias voltage across the device was increased, the f-orbital electrons were perturbed, and their contribution to the states relevant for transport diminished. researchgate.net This voltage-dependent behavior of the f-orbitals suggests they play a crucial role in the electronic transport of CeN-based nanostructures. The study also noted that the electron density is higher at the nitrogen sites within the nanoribbon. researchgate.net These computational insights are foundational for designing and enhancing the performance of functional nanomaterials based on this compound. researchgate.net
| Property | Computational Finding | Implication | Source |
| Density of States (DOS) | Peaks arise from Ce and N orbital overlap. | Defines available states for electron transport. | researchgate.net |
| Role of 4f-orbitals | Contribute to DOS at zero bias; contribution reduces at higher bias. | f-orbitals are important and tunable in the transport properties. | researchgate.net |
| Transmission Spectrum | Varies with applied bias voltage. | Indicates voltage-dependent conductivity. | researchgate.net |
| Electron Density | Higher concentration on nitrogen sites. | Influences the charge distribution and transport pathways. | researchgate.net |
Electronic Transport Properties in this compound Nanostructures (e.g., Nanoribbons)
Theoretical investigations into the electronic transport properties of this compound (CeN) nanostructures, particularly nanoribbons, have been conducted using first-principles studies based on density functional theory (DFT). nih.govresearchgate.net These computational models provide insights into the material's behavior at the nanoscale, which is crucial for potential applications in nanoelectronics.
A key area of investigation is the electronic transport through a CeN nanoribbon-based molecular device. researchgate.net In these simulations, a hexagonal CeN nanoribbon is placed between two electrodes, and the electronic transport properties are analyzed under various bias voltages. nih.govresearchgate.net The calculations are performed using tools such as the TranSIESTA module within the SIESTA package, which employs a generalized gradient approximation (GGA) for the exchange-correlation effects. researchgate.net
The electronic transport properties are primarily understood through the analysis of the Density of States (DOS) and the transmission spectrum. nih.govresearchgate.net The DOS reveals the distribution of electronic states at different energy levels, while the transmission spectrum indicates the probability of electrons passing through the nanoribbon at a given energy.
A significant finding from these studies is the crucial role of the cerium atom's f-orbitals in the electronic transport properties of CeN nanoribbons. nih.govresearchgate.net Under a zero-bias condition, the f-orbitals contribute significantly to the electronic states near the Fermi level. researchgate.net However, as the bias voltage is increased, the f-orbital electrons become perturbed, and their contribution to the transport properties diminishes at higher voltages. nih.govresearchgate.net This suggests that the applied voltage can modulate the electronic behavior of the CeN nanoribbon.
The density of states analysis shows that the peak maxima in the DOS result from the overlapping of different orbitals of the cerium and nitrogen atoms. nih.govresearchgate.net The distribution of electron density is observed to be higher at the nitrogen sites within the nanoribbon. nih.govresearchgate.net
The transmission spectrum, which illustrates the charge transmission under different bias voltages, shows variations in the peak maxima that are attributed to the geometry of the nanostructure and the degree of orbital overlap between the cerium and nitrogen atoms. nih.govresearchgate.net These theoretical findings provide a fundamental understanding of the electronic transport mechanisms in CeN nanostructures and suggest pathways for enhancing the transport properties of functional nanomaterials. nih.govresearchgate.net
| Investigated Property | Key Findings | Reference |
|---|---|---|
| Role of Cerium's f-orbitals | Significant contribution at zero bias; perturbation and reduced contribution at higher bias voltages. | nih.govresearchgate.net |
| Density of States (DOS) | Peak maxima arise from orbital overlap between Ce and N atoms. | nih.govresearchgate.net |
| Electron Density Distribution | Higher electron density observed at nitrogen sites. | nih.govresearchgate.net |
| Transmission Spectrum | Varies with bias voltage, influenced by structural geometry and orbital overlap. | nih.govresearchgate.net |
Simulation of Mass Transport under Irradiation and Oxidation in this compound
The simulation of mass transport in this compound under the combined effects of irradiation and oxidation is a critical area of research, primarily due to CeN's role as a non-radioactive surrogate for actinide nitride nuclear fuels, such as uranium nitride (UN). tennessee.edumdpi.com Understanding these phenomena is essential for predicting the performance and degradation of advanced nuclear fuels in reactor environments.
Computational studies in this domain aim to provide a fundamental understanding of how radiation and an oxidizing environment affect the structural integrity and material properties of CeN. tennessee.edu These simulations often involve a multi-modal approach, combining different computational techniques to model the complex interplay of defect formation, diffusion, and chemical reactions. tennessee.edu
Irradiation Effects:
Molecular dynamics (MD) simulations are a powerful tool for investigating the initial stages of irradiation damage. aip.org While specific MD simulation data for CeN is limited in publicly available literature, studies on similar ceramic materials like cerium dioxide (CeO₂) and other nitrides provide valuable insights into the expected behavior. mdpi.commdpi.com
Irradiation with energetic particles creates displacement cascades, leading to the formation of point defects such as vacancies and interstitials. aip.org The evolution of these defects governs subsequent mass transport processes. For instance, in CeO₂, MD simulations of ion irradiation have shown the formation of nanopores and a significant number of vacancies, with the number of defects increasing with the energy deposited by the irradiating ions. mdpi.com Similarly, studies on other nitride ceramics indicate that irradiation can lead to structural disordering, deformation of the crystal lattice, and even partial amorphization at high irradiation fluences. mdpi.com These radiation-induced defects act as pathways for enhanced diffusion and can accelerate mass transport.
Oxidation Simulation:
First-principles calculations based on DFT are employed to study the initial stages of oxidation on CeN surfaces. These simulations can determine the most favorable sites for oxygen adsorption and the energy barriers for oxygen incorporation into the lattice. researchgate.net For example, in the related uranium nitride (UN) system, first-principles simulations have been used to model the formation of nitrogen vacancies and the subsequent incorporation of oxygen atoms, which are key steps in the oxidation process. researchgate.net The final oxidation product of CeN is typically cerium dioxide (CeO₂). mdpi.com
Coupled Effects and Mass Transport Modeling:
The combined effect of irradiation and oxidation is particularly challenging to simulate. Radiation can create a high density of defects, which can then act as preferential sites for oxidation. Furthermore, the presence of oxygen can alter the defect dynamics under irradiation.
Projects have been initiated to develop multimodal models for mass transport in CeN under both irradiation and oxidation. tennessee.edu These models aim to integrate data from various experimental techniques, such as in-situ transmission electron microscopy (TEM) during irradiation and oxidation, with computational simulations to build a comprehensive picture of the material's behavior. tennessee.edu The goal is to understand how radiation may affect the oxidation and hydrolysis of nitride fuels, which is currently not well understood. tennessee.edu
| Phenomenon | Computational Method | Key Insights from Simulations | Reference |
|---|---|---|---|
| Irradiation Damage | Molecular Dynamics (MD) | Formation of point defects (vacancies, interstitials), displacement cascades, structural disorder, and potential for amorphization. In similar materials like CeO₂, nanopore formation is observed. | aip.orgmdpi.commdpi.com |
| Oxidation | Density Functional Theory (DFT) | Determination of favorable sites for oxygen adsorption, calculation of formation energies for defects like nitrogen vacancies, and modeling of oxygen incorporation into the lattice. | mdpi.comresearchgate.net |
| Structural Stability | First-principles calculations | Prediction of stable and metastable phases of this compound under different conditions (e.g., pressure, nitrogen chemical potential). This is crucial for understanding phase transformations that can drive mass transport. | aip.orgaip.orgaip.org |
| Coupled Irradiation and Oxidation | Multimodal Modeling | Aims to integrate experimental data with simulations to understand the synergistic effects of radiation-induced defects on oxidation kinetics and overall mass transport. This is an active area of research. | tennessee.edu |
Synthesis Methodologies for Cerium Nitride Materials
Solid-State Synthesis Approaches for Bulk Cerium Nitride
Solid-state synthesis is a conventional and widely used method for producing bulk quantities of this compound powder. These methods typically involve the reaction of a cerium precursor with a nitrogen source at elevated temperatures.
One common approach is the direct nitridation of cerium metal or cerium hydride (CeH₂) with nitrogen gas (N₂) or ammonia (B1221849) (NH₃) . The reaction of cerium hydride with ammonia has been shown to be an effective way to synthesize active nanocrystalline this compound. uni-koeln.de This process often involves the formation of a cerium amide intermediate, which then thermally decomposes to form this compound. uni-koeln.de Reactive ball milling of cerium dihydride under an ammonia atmosphere can be used to prepare the cerium amide precursor. uni-koeln.de The subsequent thermal decomposition of this amide at around 873 K yields active nanocrystalline CeN. uni-koeln.de
Another significant solid-state method is the carbothermal reduction and nitridation of cerium oxide (CeO₂) . researchgate.netaascit.org This two-step process first involves the carbothermic reduction of cerium oxide to cerium carbide (CeC₂), followed by the nitridation of the carbide to form this compound. aascit.orgaustinpublishinggroup.com The nitridation step can be carried out using ammonia or a nitrogen/hydrogen gas mixture. researchgate.net For instance, heating CeC₂ powders in a hydrogen-nitrogen atmosphere at 1800°C for 6 hours can produce this compound phases.
The ammonolysis of cerium compounds, such as cerium halides, with ammonia or nitrogen gas is another route to synthesize this compound. ontosight.ai This method, along with reactive sputtering, are common ways to produce CeN. ontosight.ai
A summary of solid-state synthesis approaches is presented in the table below.
| Synthesis Method | Precursors | Reaction Conditions | Product Form |
| Direct Nitridation | Cerium hydride (CeH₂), Ammonia (NH₃) | Reactive ball milling followed by thermal decomposition at ~873 K uni-koeln.de | Nanocrystalline powder uni-koeln.de |
| Carbothermal Reduction and Nitridation | Cerium oxide (CeO₂), Carbon | Reduction to CeC₂ followed by nitridation with NH₃ or N₂/H₂ at high temperatures (e.g., 1800°C) researchgate.net | Powder |
| Ammonolysis | Cerium halides, Ammonia (NH₃) or Nitrogen (N₂) | Reaction at high temperatures ontosight.ai | Powder |
Thin Film Growth Techniques for this compound Deposition
The deposition of this compound thin films is crucial for its application in electronics and coatings. Several physical vapor deposition (PVD) and chemical vapor deposition (CVD) techniques have been employed for this purpose. illinois.edu
Reactive sputtering is a common PVD method where a cerium metal target is sputtered in a nitrogen-containing atmosphere. ontosight.ai This allows for the direct deposition of this compound onto a substrate. Radio frequency (RF) reactive sputtering has been used to prepare cerium-doped aluminum nitride (Ce-AlN) thin films at room temperature. csic.es Similarly, zirconium cerium oxynitride (ZrCeOₓNᵧ) thin films have been deposited by RF sputtering to enhance the corrosion resistance of stainless steel. mdpi.com
Pulsed laser deposition (PLD) is another versatile PVD technique used for growing high-quality thin films of various materials, including cerium-containing compounds. rrcat.gov.in In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. rrcat.gov.in This method has been used to grow cerium-substituted yttrium iron garnet (Ce:YIG) films on silicon nitride substrates. optica.orgnih.gov
Molecular beam epitaxy (MBE) and reactive evaporation are other PVD techniques that have been utilized for the deposition of lanthanide nitride thin films. illinois.edu
Chemical vapor deposition (CVD) offers advantages such as large-area deposition and conformal coating. illinois.edu However, it requires volatile precursors. The development of suitable cerium-containing precursors is an active area of research. illinois.edu
A comparison of thin film deposition techniques is provided in the table below.
| Deposition Technique | Description | Key Parameters |
| Reactive Sputtering | Sputtering a cerium target in a nitrogen atmosphere. ontosight.ai | Nitrogen partial pressure, substrate temperature, power. ontosight.aimdpi.com |
| Pulsed Laser Deposition (PLD) | Laser ablation of a cerium-containing target. rrcat.gov.in | Laser fluence, background gas pressure, substrate temperature. optica.org |
| Chemical Vapor Deposition (CVD) | Chemical reaction of volatile precursors on a substrate. illinois.edu | Precursor volatility, substrate temperature, reactor pressure. illinois.edu |
Molecular Synthesis of Discrete this compound Complexes
The synthesis of discrete molecular this compound complexes is a more recent and sophisticated approach. These molecular precursors can be advantageous for producing this compound materials with high purity and at lower temperatures compared to traditional solid-state methods. acs.org
One strategy involves the use of nitrogen-rich ligands to form lanthanide complexes that can be thermally decomposed to yield lanthanide nitrides. For example, complexes of cerium with 5,5′-bis(1H-tetrazolyl)amine (H₂BTA) have been synthesized. acs.orgnih.gov Upon dehydration, these complexes undergo a self-sustained combustion reaction under an inert atmosphere to produce nanostructured this compound foams. acs.orgnih.govresearchgate.net
Another approach is the synthesis of bridging cerium(IV) nitride complexes. A molecular cerium-nitride complex, [(TriNOx)Ce(Li₂µ-N)Ce(TriNOx)][BArF₄], has been isolated by deprotonating a monometallic cerium(IV)-ammonia complex. osti.govresearchgate.net The synthesis of such complexes provides fundamental insights into the bonding and reactivity of the Ce-N bond. osti.gov
The development of volatile lanthanide dialkyltriazenide complexes is also being explored as potential precursors for chemical vapor deposition of lanthanide nitrides. illinois.edu
The table below summarizes molecular synthesis approaches.
| Approach | Precursor/Ligand | Method | Product |
| Combustion of N-rich complexes | Cerium salts, 5,5′-bis(1H-tetrazolyl)amine (H₂BTA) | Dehydration and self-sustained combustion acs.orgnih.gov | Nanostructured this compound foam acs.orgnih.gov |
| Deprotonation of Amine Complexes | Monometallic cerium(IV)-ammonia complex | Deprotonation osti.govresearchgate.net | Bridging cerium(IV) nitride complex osti.gov |
| Volatile Precursor Development | Lanthanide trichlorides, dialkyltriazenide anions | Salt metathesis | Lanthanide dialkyltriazenide complexes illinois.edu |
Advanced Sintering Processes for Dense this compound Ceramics
Sintering is a critical step to consolidate this compound powders into dense ceramic bodies. Various advanced sintering techniques have been developed to achieve high densities at lower temperatures and shorter times compared to conventional sintering methods. mdpi.com
Ultrafast sintering methods have emerged as a promising way to produce highly densified this compound pellets while minimizing issues like oxidation. mdpi.comosti.gov A custom-developed fast-heating system has been used to complete the sintering process of CeN pellets within 150 seconds. mdpi.comresearchgate.net This rapid process, conducted in a flowing nitrogen atmosphere, resulted in sintered pellets with densities of 95% of the theoretical density (TD) or higher and a uniform microstructure. mdpi.comosti.gov This method is significantly more efficient in terms of time and cost compared to conventional sintering which often requires hours at very high temperatures. mdpi.com
Spark Plasma Sintering (SPS), a type of field-assisted sintering technique, is another effective method for densifying ceramic powders. heegermaterials.com In SPS, a pulsed direct current is passed through the powder compact, leading to rapid heating and enhanced densification. heegermaterials.com This technique allows for lower sintering temperatures and shorter holding times compared to conventional methods. heegermaterials.com For instance, uranium mononitride (UN), for which CeN is a surrogate, has been densified to 95-99% TD at 1650°C for three minutes using SPS. mdpi.com SPS is known for its fast heating rates, which can be as high as 1000°C/min. heegermaterials.com
A comparison of advanced sintering techniques is shown below.
| Sintering Technique | Key Features | Typical Parameters for CeN (or surrogate) |
| Ultrafast Sintering | Very short sintering time (seconds) mdpi.com | Sintering time: < 150 s; Atmosphere: Flowing N₂; Density: ≥ 95% TD mdpi.comosti.gov |
| Spark Plasma Sintering (SPS) | Rapid heating via pulsed DC current heegermaterials.com | Temperature: ~1650°C; Time: ~3 min; Pressure: 134 MPa; Density: 95-99% TD (for UN) mdpi.com |
Ultrafast Sintering Methods for High-Density this compound Pellets
Nanomaterial Synthesis Approaches for this compound
The synthesis of this compound at the nanoscale is of great interest for various applications, including catalysis and electronics. Several methods have been developed to produce this compound nanoparticles and nanostructures.
One approach is the thermal decomposition of molecular precursors, as mentioned in Section 3.3. The combustion of cerium complexes with nitrogen-rich ligands yields nanostructured this compound foams. acs.orgnih.gov
Another method involves the reaction of cerium hydride with ammonia, which can produce active nanocrystalline CeN with high surface areas. uni-koeln.de This method relies on the formation and subsequent decomposition of a cerium amide precursor. uni-koeln.de
The internal gelation method (IGM) coupled with carbothermic reduction has been investigated for the production of this compound microspheres. aascit.orgaustinpublishinggroup.com This process involves preparing cerium oxide microspheres doped with carbon, followed by reactive sintering to form CeN. aascit.org
Laser ablation of a cerium target in a nitrogen atmosphere can also be used to synthesize this compound nanoparticles. Additionally, cerium oxide nanoparticles can be synthesized through various methods like precipitation, hydrothermal, and sol-gel, which could potentially be adapted for nitride synthesis. rsc.orgmdpi.comnanografi.com For example, a mixture of cerium oxide nanoparticles and a boron-containing compound, when heated in ammonia, can yield turbostratic boron nitride coatings on the cerium oxide surface, demonstrating the reactivity of nanosized oxides in nitriding environments. rsc.org
The table below outlines some of the methods for synthesizing this compound nanomaterials.
| Synthesis Method | Precursors/Starting Materials | Key Process | Resulting Nanomaterial |
| Combustion of Molecular Precursors | Cerium complexes with N-rich ligands | Self-sustained combustion acs.orgnih.gov | Nanostructured foam acs.orgnih.gov |
| Thermal Decomposition of Amide | Cerium hydride, Ammonia | Reactive ball milling and thermal decomposition uni-koeln.de | Nanocrystalline powder uni-koeln.de |
| Internal Gelation and Carbothermic Reduction | Cerium ammonium (B1175870) nitrate (B79036), Carbon | Gelation, doping with carbon, and reactive sintering aascit.orgaustinpublishinggroup.com | Microspheres aascit.org |
| Laser Ablation | Cerium target, Nitrogen atmosphere | Laser-induced plasma and condensation | Nanoparticles |
Hydrothermal Methods for this compound Nanoparticle Formation
Hydrothermal and solvothermal synthesis are widely employed techniques for producing highly crystalline, nanostructured materials. wikipedia.orgacs.orgacs.org These methods involve chemical reactions in aqueous or non-aqueous solvents at temperatures above ambient and pressures greater than 1 atmosphere. wikipedia.orgacs.org While extensively used for the synthesis of cerium oxide (CeO₂) nanoparticles with controlled morphologies (spheres, cubes, rods) mdpi.comnih.govrsc.orgindexcopernicus.com, the direct synthesis of pure this compound (CeN) nanoparticles via hydrothermal or solvothermal routes is not commonly reported in scientific literature. The literature predominantly describes hydrothermal synthesis for oxides, often using cerium nitrate hexahydrate as a precursor. mdpi.comindexcopernicus.com
The synthesis of nanocrystalline this compound typically relies on alternative high-temperature or gas-phase methods. A prominent route is the ammonolysis of cerium precursors, where ammonia serves as the nitrogen source. uni-koeln.deosti.gov One effective strategy involves the thermal decomposition of a cerium amide intermediate, which is formed by the reaction of cerium hydride (CeH₂) and ammonia. uni-koeln.de This process allows for the formation of active, nanocrystalline CeN at temperatures around 873 K (600 °C). uni-koeln.de Another approach is the direct nitridation of cerium metal using nitrogen or ammonia gas at elevated temperatures. osti.govwikipedia.org
A summary of non-hydrothermal synthesis parameters for this compound nanoparticles is presented below.
| Precursor(s) | Method | Reaction Conditions | Product | Reference(s) |
| Cerium Hydride (CeH₂), Ammonia (NH₃) | Reactive ball milling followed by thermal decomposition | 1. Ball mill CeH₂ under 0.3 MPa NH₃ to form cerium amide. 2. Decompose amide at ~873 K (600 °C) under vacuum. | Nanocrystalline this compound (CeN) | uni-koeln.de |
| Cerium Metal (Ce) | Direct Nitridation | React with N₂ gas at 800-900 °C or with NH₃ gas at ≥ 500 °C. | This compound (CeN) | osti.govwikipedia.org |
| (NH₄)₄CeF₈ | Dry Synthesis / Ammonolysis | Nitrogenize in high-purity NH₃ gas at 1000 °C for 70 h. | This compound (CeN) with nanonetwork structure | xdhg.com.cn |
| Cerium Nitrate | Low-Temperature Ammonolysis | Thermally treat with NH₃ gas at 550 °C. | Cerium Oxynitride (CeO₂-xNx) | researchgate.net |
Controlled Synthesis of this compound Nanoribbons and Nanosheets
Similar to nanoparticles, the synthesis of one-dimensional (1D) nanoribbons and two-dimensional (2D) nanosheets of pure this compound (CeN) via hydrothermal methods is not well-documented. Research into these morphologies has primarily focused on cerium oxide. researchgate.net
However, specific high-temperature gas-solid reaction methods have been developed for producing CeN nanosheets. One reported method involves using ammonium cerium fluoride (B91410) ((NH₄)₄CeF₈) as a starting material. xdhg.com.cn The precursor is first decomposed into cerium fluoride (CeF₃), which is then nitrogenized in a high-purity ammonia atmosphere at 1000°C for 60 hours. This process yields this compound nanosheets with a thickness of approximately 50 nm. xdhg.com.cn
While the synthesis of CeN nanoribbons has not been extensively detailed, their potential has been explored in theoretical studies. First-principles calculations have been used to investigate the electronic transport properties of hypothetical CeN nanoribbons, indicating scientific interest in these 1D structures for molecular device applications. researchgate.net
A summary of the synthesis method for CeN nanosheets is provided in the table below.
| Precursor(s) | Method | Reaction Conditions | Product | Reference(s) |
| Cerium Fluoride (CeF₃) (from (NH₄)₄CeF₈ decomposition) | Ammonolysis / Nitridation | Heat in high-purity ammonia (NH₃) gas at 1000 °C for 60 h. | (50 ±5) nm thick this compound (CeN) nanosheets | xdhg.com.cn |
Doping and Co-modification Strategies for this compound Composites (e.g., Nitrogen-doping, Cerium-doping in Carbon Nitride Systems)
Doping and the formation of composites are key strategies to enhance the functional properties of materials. In the context of cerium-nitrogen systems, this often involves either the incorporation of nitrogen into cerium oxide or the use of cerium as a dopant in nitride-based materials like graphitic carbon nitride (g-C₃N₄).
Nitrogen-Doping in Ceria
Nitrogen can be introduced into the cerium oxide lattice to form cerium oxynitride (CeO₂-xNx) or N-doped CeO₂. This modification can alter the electronic structure and improve properties for applications like photocatalysis. researchgate.netsci-hub.se A facile method to achieve this is the low-temperature ammonolysis of a cerium salt precursor, such as cerium nitrate, directly with ammonia gas at temperatures around 550 °C. researchgate.net Another approach involves an in-situ synthesis where ceria nanoparticles are formed on exfoliated g-C₃N₄ nanosheets using L-arginine as a nitrogen source, resulting in nitrogen doping of the ceria nanoparticles. sci-hub.se
Cerium-Doping in Carbon Nitride Systems
Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor photocatalyst whose performance can be significantly enhanced by doping with metal ions, including cerium. researchgate.netmdpi.com Doping cerium into the g-C₃N₄ framework can improve visible light absorption and promote the separation of photogenerated electron-hole pairs, thereby boosting photocatalytic activity. osti.govcardiff.ac.uk
The synthesis of Ce-doped g-C₃N₄ often involves a one-pot thermal polymerization or pyrolysis of nitrogen-rich precursors like melamine (B1676169) or dicyandiamide (B1669379) mixed with a cerium salt, such as cerium(III) nitrate. uni-koeln.de In some methods, metal-organic frameworks (MOFs) are used as precursors to create fibrous, high-surface-area Ce-doped g-C₃N₄ derivatives. xdhg.com.cnontosight.ai These materials have shown enhanced performance in applications like photocatalytic hydrogen production. ontosight.ai Co-modification strategies, such as coupling nitrogen-doping with cerium oxide loading on g-C₃N₄, have also been developed to further expand visible light response and improve charge separation. osti.govcardiff.ac.uk
The table below summarizes research findings on the synthesis of Ce-doped carbon nitride composites.
| Precursors | Synthesis Method | Key Findings | Application | Reference(s) |
| Melamine, Cerium(III) nitrate | Thermal Polymerization | Ce doped into g-C₃N₄ exists as Ce³⁺ and Ce⁴⁺, decreasing grain size and enhancing electron/hole separation. | Photocatalytic degradation of methylene (B1212753) blue | uni-koeln.de |
| Melamine, 2,5-thiophenedicarboxylic acid, Cerium(III) nitrate | MOF-derived synthesis followed by calcination | Fibrous Ce-doped g-C₃N₄ with high specific surface area and enhanced photocatalytic activity. | Photocatalytic H₂ production | xdhg.com.cnontosight.ai |
| Dicyandiamide, Urea, Cerium(III) nitrate | Thermal Polymerization | Co-modification with N-doping and CeO₂ loading significantly enhances photocatalytic performance over individual modifications. | Photocatalytic degradation of tetracycline (B611298) | osti.govcardiff.ac.uk |
| Dicyandiamide, Cerium(III) chloride | Pyrolysis | Atomic dispersion of Ce single-atom sites on g-C₃N₄ nanosheets tunes electronic features. | Photocatalytic amine oxidation and water splitting | researchgate.netmdpi.com |
Advanced Characterization and Structural Elucidation of Cerium Nitride Systems
Crystallographic Analysis
Crystallographic analysis provides fundamental information about the atomic arrangement within cerium nitride, identifying its phases and tracking structural changes under various conditions.
X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Refinement
X-ray diffraction (XRD) is a primary tool for the phase identification and crystal structure refinement of this compound. At ambient conditions, CeN typically crystallizes in the rock salt (B1) structure with a face-centered cubic (fcc) lattice, belonging to the Fm-3m space group. cambridge.orgaip.org XRD patterns are used to confirm the presence of the CeN phase and to detect any impurities, such as cerium oxides (e.g., CeO2), which can form due to the high reactivity of CeN with oxygen. cambridge.orgmdpi.com
For instance, in the synthesis of CeN pellets, XRD is employed to verify the purity of the initial powder and the final sintered product. mdpi.com Rietveld refinement of the XRD data allows for quantitative phase analysis, determining the mole percentage of CeN and any oxide phases present. mdpi.com This refinement also provides precise lattice parameters. One study noted that after milling in a controlled atmosphere, the XRD pattern identified a 100% CeN phase. mdpi.com However, sintered pellets exposed to air showed peaks for both CeN and CeO2, with Rietveld refinement indicating approximately 94 mol% CeN and 6 mol% CeO2. mdpi.com It is important to note that distinguishing between oxides formed during sintering and those formed during the XRD measurement itself can be challenging if the sample is exposed to air. mdpi.com
The high reactivity of CeN can sometimes lead to misidentification. In one case, a sample believed to be CeN was later identified as CeO2 using XRD, as the lattice constant derived from the diffraction pattern (5.41 Å) was significantly larger than the expected value for CeN (5.02 Å) and matched that of CeO2. cambridge.org
Table 1: XRD Analysis of this compound Samples
| Sample Description | Identified Phases | Lattice Parameter (CeN) | Notes |
|---|---|---|---|
| Milled CeN Powder mdpi.com | 100% CeN | Not specified | Milling did not lead to oxidation in a controlled environment. |
| Sintered CeN Pellet mdpi.com | 94 mol% CeN, 6 mol% CeO2 | Not specified | Surface oxidation likely occurred during sintering or XRD measurement. |
| Commercial "CeN" Powder cambridge.org | CeO2 | 5.41 Å (for CeO2) | Sample had fully oxidized to CeO2. |
High-Pressure X-ray Diffraction for Investigating Structural Phase Transitions
High-pressure X-ray diffraction (HP-XRD), often utilizing synchrotron radiation and diamond anvil cells (DACs), is instrumental in studying the structural stability and phase transitions of this compound under extreme pressures. aip.orgsouthasiacommons.netarxiv.orgaip.org
Early studies suggested a pressure-induced structural transition from the ambient B1 (rock salt) structure to a B2 (CsCl-type) structure at pressures between 65-70 GPa, accompanied by a significant volume collapse of about 10.9%. southasiacommons.net The experimental zero-pressure bulk modulus (B0) was determined to be 156(3) GPa. southasiacommons.net
However, more recent and detailed investigations using angular dispersive powder X-ray diffraction have challenged this finding. aip.orgarxiv.orgaip.org These studies, conducted up to 82 GPa with different pressure-transmitting media (Helium and silicone oil), did not observe the B2 phase. aip.orgarxiv.orgaip.org Instead, they provided unambiguous experimental evidence for a first-order phase transition starting at approximately 65 GPa from the B1 structure to a distorted CsCl-like B10 structure. aip.orgarxiv.orgaip.orgresearchgate.net This result aligns with predictions from density functional theory (DFT) calculations, which indicated that the B2 phase of CeN is dynamically unstable at these pressures and that the B10 structure is energetically more favorable. aip.org As pressure is increased further, the B10 structure appears to approach the B2 structure, but DFT calculations suggest that an L10 (AuCu type) structure may become the most stable phase. aip.orgarxiv.org
Table 2: High-Pressure Phase Transitions of this compound
| Pressure Range (GPa) | Initial Phase (Structure Type) | High-Pressure Phase (Structure Type) | Key Findings |
|---|---|---|---|
| 65-70 southasiacommons.net | B1 (NaCl) | B2 (CsCl) | Initial report of B1 to B2 transition with ~10.9% volume change. |
| ~65 - 82 aip.orgarxiv.orgaip.org | B1 (NaCl) | B10 (Distorted CsCl) | Contradicts earlier findings; provides strong evidence for the B1 to B10 transition, supported by DFT. |
Microscopic and Nanoscopic Characterization
Microscopy techniques are essential for visualizing the morphology, microstructure, and nanoscale features of this compound, providing a visual complement to the crystallographic data obtained from XRD.
Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis
Scanning electron microscopy (SEM) is widely used to examine the surface topography, morphology, and microstructure of this compound powders and sintered bodies. mdpi.comthebritishacademy.ac.ukconicet.gov.ardtu.dk SEM images can reveal particle size and shape, the degree of agglomeration, and the grain structure of consolidated materials. mdpi.com
For example, SEM analysis of milled CeN powder showed particles as small as 1 µm, with some agglomerates of 10–30 µm. mdpi.com In sintered CeN pellets that achieved over 95% of theoretical density, SEM images displayed a uniform microstructure with grain sizes ranging from 10 to 25 µm. mdpi.com The images also revealed wide grain boundaries, suggesting the formation of an oxide layer, which is consistent with the material's sensitivity to air exposure. mdpi.com The versatility of SEM allows for the characterization of microstructural changes resulting from various processing parameters. energy.gov
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Structures and Defect Analysis
Transmission electron microscopy (TEM) and its high-resolution variant (HRTEM) offer much higher magnification and resolution than SEM, enabling the investigation of nanoscale structures, crystallinity, and lattice defects. nih.govnist.govacs.org HRTEM can visualize the atomic lattice, providing direct evidence of crystal structure and identifying defects such as dislocations and grain boundaries. acs.orgacs.org
In the study of Ce³⁺-doped hexagonal boron nitride nanophosphors, TEM images showed distinct elliptical plate shapes of about 20 nm for samples with enhanced crystallinity. nih.gov HRTEM analysis confirmed the lattice spacing and, combined with Energy-Dispersive X-ray Spectroscopy (EDX), verified the doping of Ce ions into the h-BN lattice. nih.gov For ceria-based nanomaterials, which are often studied in relation to this compound, HRTEM is crucial for identifying the exposed crystal facets ({111}, {100}, {110}) that can influence catalytic activity. acs.orgcas.cn
In-situ Electron Microscopy for Dynamic Processes (e.g., Irradiation-assisted Oxidation)
In-situ electron microscopy allows for the real-time observation of material transformations under specific conditions, such as heating, gas exposure, or irradiation. nist.govseu-npc.comrsc.org This technique is particularly valuable for understanding dynamic processes like the oxidation of this compound, which is highly susceptible to reaction with oxygen, especially when assisted by irradiation. energy.govnih.gov
Research programs have proposed using in-situ TEM to observe the irradiation-assisted oxidation in CeN, which serves as a non-radioactive surrogate for actinide nitride fuels. energy.gov The goal is to capture the dynamic evolution of phases and defects in a radiation environment. energy.gov Similar in-situ TEM studies on cerium dioxide (CeO2) have revealed processes like electron beam-stimulated reduction and oxidation supported by background gases in the microscope. nih.gov These studies can differentiate the behavior of different crystallographic surfaces and show how the environment, such as oxygen partial pressure, influences the material's reduction and oxidation behavior at the nanoscale. rsc.orgnih.gov Such experiments are critical for understanding the fundamental mechanisms of degradation in nitride-based materials under operational conditions, for example, in nuclear reactors. stralsakerhetsmyndigheten.seanl.gov
Spectroscopic Techniques for Electronic and Bonding Information
Spectroscopic methods are indispensable for probing the electronic configuration and chemical bonding within this compound systems. These techniques provide detailed insights into oxidation states, local electronic structure, vibrational modes, and optical properties, which are critical for understanding and engineering the material's behavior.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. cnrs.fr When a sample is irradiated with an X-ray beam, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state, an effect known as the "chemical shift". cnrs.fr
In the study of this compound, XPS is particularly crucial for identifying the oxidation state of cerium. Cerium can exist in both Ce³⁺ (as in stoichiometric CeN) and Ce⁴⁺ (as in cerium dioxide, CeO₂) states. The surface of this compound is highly susceptible to oxidation, even upon exposure to trace amounts of oxygen. acs.org
Research on in-situ prepared CeN films demonstrates the power of XPS in tracking these surface changes. acs.org The Ce 3d XPS spectra of pure CeN film show distinct features corresponding to the Ce³⁺ state. Specifically, the spin-orbit split 3d levels exhibit characteristic peaks: 3d₅/₂4f¹ at a binding energy of 884.9 eV and 3d₃/₂4f¹ at 903.2 eV. acs.org Weaker satellite peaks, 3d₅/₂4f² and 3d₃/₂4f², are also observed at 880.9 eV and 899.1 eV, respectively. acs.org
Upon exposure to oxygen at room temperature, the CeN surface readily oxidizes to CeO₂, which is clearly reflected in the XPS spectra. New features appear that are characteristic of the Ce⁴⁺ state, indicating a mixed surface composition of CeN and CeO₂. acs.org However, it has been noted in studies of ceria nanoparticles that surface-sensitive techniques like XPS may yield a higher concentration of Ce³⁺ compared to bulk-sensitive methods, potentially due to surface reduction effects in the high-vacuum analysis chamber. researchgate.net This highlights the importance of careful experimental conditions and complementary analysis techniques.
Table 1: Characteristic Ce 3d XPS Binding Energies in this compound (CeN)
| Assignment | Binding Energy (eV) | Associated Oxidation State | Reference |
|---|---|---|---|
| 3d₅/₂4f² | 880.9 | Ce³⁺ | acs.org |
| 3d₅/₂4f¹ | 884.9 | Ce³⁺ | acs.org |
| 3d₃/₂4f² | 899.1 | Ce³⁺ | acs.org |
| 3d₃/₂4f¹ | 903.2 | Ce³⁺ | acs.org |
Electron Energy Loss Spectroscopy (EELS) for Local Electronic Structure and Oxidation States
Electron Energy Loss Spectroscopy (EELS) is a powerful technique, typically performed in a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. arxiv.orgmpg.de This energy loss provides detailed information on atomic composition, electronic structure, and oxidation states at a high spatial resolution, often down to the atomic scale. arxiv.orgdectris.com The core-loss region of the EELS spectrum, which involves the excitation of core electrons to unoccupied states, is particularly useful for chemical analysis and is analogous to X-ray absorption spectroscopy (XAS). mpg.deaps.org
For cerium compounds, EELS can effectively distinguish between the Ce³⁺ and Ce⁴⁺ oxidation states by analyzing the fine structure of the cerium M₄,₅ edges (excitations from the 3d shell). The intensity ratio of the M₅ and M₄ peaks (the "white-line ratio") and their precise shape are sensitive to the 4f orbital occupancy, which differs between Ce³⁺ (4f¹) and Ce⁴⁺ (4f⁰). mpg.de
In studies on cerium oxide systems, EELS has been used to map the distribution of Ce³⁺ and Ce⁴⁺ with nanoscale resolution. acs.org The core-loss spectra of the O-K and Ce-M edges provide a detailed chemical signature. acs.org For instance, analysis of the Ce-M₄,₅ edges allows for the quantification of the different oxidation states present. acs.org While specific EELS studies on pure CeN are less common, the principles are directly applicable. Such analysis would be critical for examining local variations in stoichiometry, identifying oxidation at grain boundaries or defects, and understanding the electronic structure of interfaces in CeN-based devices.
Table 2: Application of EELS in Cerium Systems
| EELS Edge | Information Obtained | Significance for this compound | Reference |
|---|---|---|---|
| Ce M₄,₅-edge | Cerium oxidation state (Ce³⁺ vs. Ce⁴⁺), unoccupied density of states. | Distinguishes CeN from its oxidation products (e.g., CeO₂). | mpg.deacs.org |
| N K-edge | Nitrogen bonding environment, local density of unoccupied states. | Probes the N-Ce bond and detects nitrogen vacancies or oxynitride formation. | mpg.de |
| O K-edge | Presence and bonding of oxygen. | Identifies the nature and extent of surface or bulk oxidation. | acs.org |
Vibrational Spectroscopy (Infrared, Raman) for Molecular and Lattice Vibrations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and crystal lattices. spectroscopyonline.comyoutube.com These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. spectroscopyonline.com For simple, highly symmetric crystal structures like the rock-salt structure of CeN, first-order Raman scattering is forbidden by symmetry. However, the presence of defects, impurities, or disorder can break this symmetry, leading to the appearance of Raman-active modes.
Raman spectra have been presented for a series of rare-earth nitrides (RE-N) including SmN, GdN, DyN, ErN, and LuN. aps.org These studies provide a framework for understanding the expected vibrational properties of CeN. The primary feature observed in the Raman spectra of these materials is not a sharp first-order peak but a broader, disorder-induced spectrum that resembles the phonon density of states. aps.org This spectrum is heavily weighted by the longitudinal optical (LO) phonons at the L-point of the Brillouin zone, with a prominent second-harmonic peak (2LO(L)) also being observed. aps.org
Across the rare-earth nitride series, the frequency of this main LO(L)-like peak increases with the rare-earth atomic number. aps.org This trend is attributed to the decrease in the lattice constant, which leads to stronger interatomic forces, rather than the change in the rare-earth ion mass, as this phonon mode is predominantly a vibration of the nitrogen atoms. aps.org Based on these trends, CeN is expected to exhibit a similar disorder-induced Raman spectrum, providing a sensitive probe of its crystal quality and stoichiometry.
Table 3: Primary Raman Peak Frequencies in Rare-Earth Nitrides (RE-N)
| Compound | Approximate Peak Position (cm⁻¹) | Reference |
|---|---|---|
| SmN | ~480 | aps.org |
| GdN | ~490 | aps.org |
| DyN | ~510 | aps.org |
| ErN | ~530 | aps.org |
| LuN | ~565 | aps.org |
Photoluminescence and UV-Vis Spectroscopy for Optical Properties
Photoluminescence (PL) and Ultraviolet-Visible (UV-Vis) spectroscopy are key techniques for characterizing the optical properties of materials. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which can be used to determine the material's band gap. PL spectroscopy involves exciting the material with photons and measuring the emitted light, providing information about electronic transitions, defect states, and recombination processes.
While extensive optical data on pure, stoichiometric CeN is limited, studies on related materials like cerium-doped silicon nitride (SiNx) offer valuable insights. In these films, the incorporation of cerium has a significant impact on the optical properties. colab.wsresearchgate.net UV-Vis transmittance spectroscopy on Ce-doped SiNx films revealed that the addition of cerium enhances the material's UV absorption. colab.wsresearchgate.net The optical band gap of these films was estimated to be in the range of 2.43 to 1.15 eV, varying with deposition and annealing conditions. colab.wsresearchgate.net
The luminescence in cerium-containing materials often originates from the 4f → 5d electronic transitions of the Ce³⁺ ion. nih.gov In various host materials, these transitions result in characteristic broad emission bands. Studies on CeO₂ nanoparticles have shown that photoluminescence is highly sensitive to defects such as oxygen vacancies, which can create intermediate energy levels within the band gap. unesp.br For this compound, these techniques would be crucial for determining its fundamental band gap and for identifying the role of nitrogen vacancies and other defects in its optical and electronic behavior.
Table 4: Optical Properties of Cerium-Doped Silicon Nitride Films
| Property | Finding | Technique | Reference |
|---|---|---|---|
| Optical Band Gap | Estimated to be in the range of 2.43 - 1.15 eV. | UV-Vis Spectroscopy | colab.wsresearchgate.net |
| UV Absorption | Enhanced by the addition of Cerium. | UV-Vis Spectroscopy | colab.wsresearchgate.net |
| Luminescence | Strong visible photoluminescence observed. | Photoluminescence (PL) | colab.ws |
Elemental and Compositional Analysis Techniques (e.g., Energy Dispersive X-ray Spectroscopy (EDS), Rutherford Backscattering Spectrometry (RBS), Secondary Ion Mass Spectroscopy (SIMS))
Verifying the elemental composition and stoichiometry of this compound is fundamental to understanding its properties. A suite of techniques, often used in conjunction with electron microscopy or as standalone methods, provides this critical information.
Energy Dispersive X-ray Spectroscopy (EDS) , typically integrated into a scanning electron microscope (SEM) or TEM, identifies elements by detecting the characteristic X-rays they emit when bombarded by an electron beam. It is widely used for semi-quantitative elemental analysis and to create elemental maps showing the spatial distribution of constituents. acs.orgresearchgate.net In the context of CeN, EDS can quickly confirm the presence of cerium and nitrogen, detect oxygen contamination, and analyze the composition of different phases or regions within a sample. acs.org
Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion beam analysis technique ideal for determining the composition and thickness of thin films. nih.gov It involves directing a beam of high-energy ions (typically He⁺) at a sample and measuring the energy of the ions that scatter backward after colliding with atomic nuclei. The energy of the backscattered ion is dependent on the mass of the target atom, allowing for elemental identification. nist.gov RBS is particularly sensitive to heavy elements like cerium within a lighter matrix, making it well-suited for analyzing CeN films on substrates like silicon. nih.gov It is a quantitative technique that does not require standards and can provide accurate depth profiles of elemental composition. nih.govaip.org
Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique that can detect elements in the parts-per-million or even parts-per-billion range. nih.govceriumlabs.com A primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. ceriumlabs.com SIMS provides elemental depth profiles with excellent depth resolution, making it ideal for analyzing thin films, ultra-shallow implants, and interfacial contamination. ceriumlabs.com Its high sensitivity would be invaluable for detecting trace impurities in CeN films or for precisely profiling the nitrogen and cerium concentrations through a film's thickness. ceriumlabs.com
Table 5: Comparison of Elemental Analysis Techniques for this compound
| Technique | Primary Application | Key Advantages | Key Limitations | Reference |
|---|---|---|---|---|
| EDS | Rapid elemental identification and mapping. | Commonly available on SEM/TEM; good for spatial mapping. | Semi-quantitative; poor sensitivity for light elements (like N). | acs.orgresearchgate.net |
| RBS | Quantitative compositional depth profiling of thin films. | Non-destructive; quantitative without standards; high sensitivity to heavy elements (Ce). | Requires an accelerator; poor mass resolution for light elements; requires smooth samples. | nih.govaip.org |
| SIMS | High-sensitivity trace element analysis and depth profiling. | Extremely high sensitivity (ppm-ppb); excellent depth resolution. | Destructive; quantification can be difficult and often requires standards; complex spectra. | nih.govceriumlabs.com |
Advanced Research Applications of Cerium Nitride
Catalysis and Photocatalysis
The catalytic and photocatalytic applications of cerium nitride-based materials are extensive, leveraging the properties of cerium, such as the facile switching between Ce³⁺ and Ce⁴⁺ oxidation states, and the formation of nitrogen vacancies.
Ammonia (B1221849) Synthesis Catalysis and Mechanistic Investigations (e.g., Associative and Dissociative Pathways)
This compound has been identified as an effective catalyst for ammonia synthesis. Its catalytic activity is significantly influenced by the presence of nitrogen vacancies. mdpi.compreprints.org The process of ammonia synthesis on this compound can proceed through both associative and dissociative mechanisms. mdpi.compreprints.org
In the dissociative pathway , nitrogen molecules (N₂) are adsorbed at these nitrogen vacancies on the this compound surface, leading to the breaking of the strong N≡N triple bond to form atomic nitrogen. mdpi.compreprints.org This atomic nitrogen then sequentially reacts with hydrogen to produce ammonia (NH₃). acs.org This mechanism is facilitated by the Mars-van Krevelen process, which involves the lattice nitrogen in the reaction cycle. preprints.org
| Catalyst System | Proposed Mechanism(s) | Key Findings |
| Nickel-supported this compound (Ni/CeN) | Dissociative and Associative | Favorable formation of nitrogen vacancies enhances catalytic activity. mdpi.compreprints.org |
| Cobalt-loaded Nitride Catalyst | Concerted Associative and Dissociative | Dual pathway for N₂ activation with a reduced activation energy of 45 kJ·mol⁻¹. acs.org |
| This compound (CeN) | Dissociative and Associative | Effective catalyst on its own, capable of both N₂ and H₂ activation at nitrogen vacancy sites. ingentaconnect.com |
Photocatalytic Water Splitting for Hydrogen Production
Cerium-doped and cerium-based materials are being actively researched for photocatalytic water splitting to produce hydrogen. Doping graphitic carbon nitride (g-C₃N₄) with cerium has been shown to create materials with high specific surface area and excellent stability for hydrogen evolution under visible light. mdpi.com The introduction of Ce³⁺ into the g-C₃N₄ framework can enhance photocatalytic activity. mdpi.com
Similarly, modifying g-C₃N₄ with both copper and cerium has resulted in a highly active catalyst for hydrogen production, with a reported rate of 23.94 mmol g⁻¹ h⁻¹. rsc.org This high rate is attributed to the synergistic effect between the cerium and copper metals. rsc.org Furthermore, single-atom cerium sites on carbon nitride nanosheets, with a high-coordination environment of Ce-N₄/O₆, have been shown to tune the electronic features of the material, promoting hydrogen production from water splitting. researchgate.net Doping titanium dioxide (TiO₂) nanorods with cerium has also proven effective, significantly enhancing photoelectrochemical (PEC) water splitting performance and leading to higher hydrogen production rates compared to undoped TiO₂. mdpi.com The Ce-doped TiO₂ photoanode achieved a hydrogen production rate of 37.03 µmol·cm⁻²·h⁻¹. mdpi.com
| Photocatalyst | Application | Performance Metric |
| Ce-doped graphitic carbon nitride (Ce-C₃N₄) | H₂ evolution under visible light | Stable and excellent photocatalytic activity. mdpi.com |
| Copper and Cerium modified g-C₃N₄ (Cu/Ce@g-C₃N₄) | H₂ evolution under sunlight | H₂ production rate of 23.94 mmol g⁻¹ h⁻¹. rsc.org |
| Single-atom Cerium on Carbon Nitride Nanosheets | H₂ production from water splitting | Tuned electronic features for enhanced production. researchgate.net |
| Ce-doped Titanium Dioxide (Ce-doped TiO₂) | Photoelectrochemical water splitting | H₂ production rate of 37.03 µmol·cm⁻²·h⁻¹. mdpi.com |
Photocatalytic Degradation of Organic Pollutants (e.g., Tetracycline)
Cerium-based photocatalysts are effective in degrading organic pollutants like the antibiotic tetracycline (B611298). A composite of cerium oxide (CeO₂) and nitrogen-doped graphitic carbon nitride (g-C₃N₄), denoted as CeNCN, has demonstrated superior photodegradation performance. researchgate.netnih.gov Under visible light, this composite achieved an 80.09% removal rate of tetracycline within 60 minutes, a significant improvement over pure or N-doped g-C₃N₄. researchgate.netnih.gov The enhanced performance is attributed to the expanded visible light absorption and better separation of photogenerated charge carriers. nih.gov The primary active species in this degradation process were identified as holes (h⁺), superoxide (B77818) radicals (•O₂⁻), and hydroxyl radicals (•OH). researchgate.netnih.gov
Another approach involves using cerium oxide-loaded soybean powder carbon as a photocatalyst, which achieved a degradation efficiency of approximately 99% for tetracycline in 60 minutes under light irradiation. mdpi.com The introduction of erbium, another rare-earth element, into g-C₃N₄ has also shown high photocatalytic activity for the degradation of tetracycline. sci-hub.se Trapping experiments and theoretical calculations have confirmed that radicals like superoxide are responsible for attacking and breaking down the tetracycline molecule. researchgate.net
| Photocatalyst | Pollutant | Degradation Efficiency | Time (min) |
| CeO₂/N-doped g-C₃N₄ (CeNCN) | Tetracycline | 80.09% | 60 |
| CeO₂-loaded soybean powder carbon | Tetracycline | ~99% | 60 |
| Erbium-doped g-C₃N₄ | Tetracycline | High | Not specified |
Oxygen Reduction Reaction (ORR) Catalysis on Cerium-Nitrogen-Coordinated Materials
Cerium-nitrogen-coordinated materials are promising catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. Cerium-doped graphene coordinated by nitrogen atoms shows better catalytic activity for ORR than pristine graphene. arxiv.org The coordination of graphitic and pyridine-like nitrogen atoms with cerium enhances the catalytic activity compared to pure cerium oxide or nitrogen-doped graphene oxide alone. frontiersin.org
Density functional theory (DFT) calculations have indicated that while many Ce-N-doped graphene structures have theoretical overpotential values that are too high due to strong absorption of ORR intermediates, certain configurations, such as a cerium atom also coordinated with an -OH axial ligand (Ce(OH)-N₄-C), show comparable catalytic activity to more established catalysts. arxiv.org The development of single-atom cerium sites stabilized by four-coordinated nitrogen atoms and six-oxygen atoms (Ce–N₄/O₆) embedded in N-doped carbon has led to a catalyst with a high half-wave potential of 0.862 V in ORR tests. acs.org
Role of Single-Atom Sites and Nanostructuring in Enhancing Catalytic Performance
The engineering of single-atom sites and the nanostructuring of materials are key strategies for boosting the catalytic performance of this compound-based systems. Single-atom catalysts (SACs) offer maximum atomic availability and unique electronic properties due to strong metal-support interactions. sciopen.com
For instance, creating single cerium atom sites on carbon nitride nanosheets has been shown to accelerate charge transfer and reduce the recombination of photoinduced electron-hole pairs, which is beneficial for photocatalysis. researchgate.net The atomic dispersion of cerium centers with a high-coordination environment (Ce-N₄/O₆) on carbon nitride nanosheets can be achieved through pyrolysis, leading to enhanced hydrogen production in water splitting. researchgate.net The use of porous materials like carbon nitride as supports is advantageous due to their high surface area and adjustable channel structures, which are ideal for anchoring single atoms. sciopen.com Nanostructuring, such as creating one-dimensional nano-heterostructures, can maximize the number of active sites and further enhance catalytic activity through effects at the heterojunction. acs.org
Energy Technologies
Beyond catalysis, this compound and related compounds are being explored for various energy applications, including energy storage and conversion.
This compound has been noted for its potential use in energy storage devices such as batteries and supercapacitors. chembk.comdataintelo.com Composites involving cerium, such as those with cobalt ferrite, have been synthesized and studied as electrode materials for supercapacitors, showing noteworthy improvements in specific capacitance and energy density. researchgate.net Additionally, graphitic carbon nitride, a material closely related to the support structures used for cerium catalysts, is widely investigated for supercapacitor applications due to its high nitrogen content and chemical stability. mdpi.com
In the field of thermoelectrics, which involves the direct conversion of heat to electrical energy, this compound has been studied as a potential material. nasa.gov It exhibits a transition from p-type to n-type semiconducting behavior at approximately 800°C. nasa.gov While cerium arsenide was found to be more favorable among the studied cerium pnictides for high-temperature thermoelectric energy conversion, the investigation into this compound highlights the exploration of rare-earth nitrides for such applications. nasa.gov Other cerium-based compounds, like the p-type skutterudite (B1172440) Ce₀.₉Fe₃.₅Co₀.₅Sb₁₂, are also being actively researched for their thermoelectric properties. researchgate.net
Nuclear Fuel Surrogate Research for Actinide Nitrides
Nitride-based nuclear fuels, such as uranium mononitride (UN) and plutonium nitride (PuN), are considered advanced fuel candidates for Generation IV reactors due to their high fissile density and excellent thermal conductivity compared to traditional oxide fuels. mdpi.comresearchgate.netosti.gov However, the high radioactivity of actinide nitrides complicates research and development. mdpi.com this compound has been identified as a suitable non-radioactive surrogate material for these actinide nitrides. mdpi.comaustinpublishinggroup.comaascit.org This is due to the similarities in crystal structure and certain thermophysical properties between CeN and actinide nitrides like UN. mdpi.com The use of CeN allows for safer and more cost-effective studies of fuel fabrication processes, such as carbothermic reduction and sintering, and the investigation of fuel performance under various conditions. mdpi.comresearchgate.netaustinpublishinggroup.comaascit.org
Research efforts include optimizing the fabrication of CeN pellets and microspheres to achieve high densities, which is crucial for fuel performance. mdpi.comaascit.org For instance, studies have focused on the carbothermic reduction of cerium oxide to produce this compound, a method also used for producing actinide nitride fuels. austinpublishinggroup.comaascit.org A key challenge in this area is preventing oxidation during high-temperature sintering, as both UN and CeN are highly susceptible to oxidation. mdpi.comosti.gov
Table 1: Comparison of Properties of Uranium Mononitride (UN) and this compound (CeN)
| Property | Uranium Mononitride (UN) | This compound (CeN) |
|---|---|---|
| Crystal Structure | Rock-salt (cubic) | Rock-salt (cubic) |
| Melting Point | ~2757 °C mdpi.com | ~2557 °C zegmetal.comguidechem.com |
| Application | Advanced Nuclear Fuel mdpi.com | Surrogate for UN mdpi.com |
| Key Challenge | Radioactivity, Oxidation mdpi.com | High susceptibility to oxidation mdpi.com |
While nitride fuels offer benefits, they are prone to oxidation and hydrolysis, which can be exacerbated by radiation. energy.gov Understanding how radiation affects the oxidation of these fuels is critical for predicting their long-term behavior in a reactor. energy.gov Research is underway to investigate the influence of radiation on the oxidation of this compound as a surrogate for actinide nitrides. energy.gov
A key research objective is to gain a fundamental understanding of the oxidation behavior of CeN in a radiation environment by combining high-throughput synthesis of CeN ceramics with in-situ characterization techniques. energy.gov Studies involve irradiating CeN samples with gamma rays or proton beams to introduce defects and then observing the oxidation process at high temperatures using transmission electron microscopy (TEM). energy.gov The goal is to model mass transport within the material under the dual effects of irradiation and oxidation. energy.gov Both UN and CeN are known to be sensitive to oxygen, which can lead to the disintegration of fuel pellets or a reduction in density during sintering. mdpi.com The oxidation of CeN is particularly rapid, even more so than UN, making it a conservative model for studying these effects. mdpi.com The final oxidation product of CeN is typically cerium dioxide (CeO₂). mdpi.com
The performance and safety of nuclear fuel are intrinsically linked to its microstructural stability under the intense radiation within a reactor core. Investigations into the evolution of phases and defects in nitride fuels in radiation environments are crucial. energy.gov While direct data on CeN is part of ongoing research, studies on analogous cerium compounds like nanocrystalline ceria (CeO₂) provide insights. energy.govresearchgate.net
When subjected to ion irradiation, nanocrystalline ceria films have been observed to remain phase stable up to high radiation doses. researchgate.net The primary microstructural changes noted are related to grain growth, which appears to be driven by defect diffusion from collision cascades. researchgate.net Similar studies on CeN aim to characterize the evolution of its microstructure, including grain size and the formation of defects, under irradiation. energy.gov For example, research on alloy nitrides such as (U,Ce)N has shown that the addition of cerium can improve the thermal stability compared to pure UN, with microstructural analysis revealing the distribution of metallic phases after high-temperature vacuum exposure. nasa.gov The development of a rapid sintering method for CeN has been shown to produce pellets with a uniform microstructure and grain sizes of 10–25 µm, providing a baseline for post-irradiation examination. mdpi.comresearchgate.net
Oxidation Behavior of this compound in Radiation Environments
Advanced Batteries and Fuel Cells
This compound is being explored for its potential in advanced energy storage and conversion devices, including batteries and fuel cells. zegmetal.comdataintelo.com Its properties make it a candidate for enhancing the performance of these systems as the world transitions toward renewable energy. dataintelo.com
In the context of advanced batteries, a notable application is the use of cerium in highly efficient electrocatalysts for the oxygen reduction reaction (ORR), which is essential for metal-air batteries. acs.org Researchers have developed a catalyst consisting of single cerium atoms anchored on nitrogen-doped porous carbon nanowires (Ce–N–C). acs.org This material demonstrated high catalytic activity for the ORR, comparable to more commonly studied iron-nitrogen-carbon (Fe–N–C) catalysts. acs.org A zinc-air battery utilizing this cerium-based catalyst exhibited excellent performance and durability. acs.org Density functional theory calculations suggest that the atomically dispersed cerium, with adsorbed hydroxyl species, significantly lowers the energy barrier for the rate-determining step of the oxygen reduction reaction. acs.org
Solid Oxide Fuel Cells (SOFCs) Applications
Cerium compounds are highly valued in the development of solid oxide fuel cells (SOFCs), particularly for operation at lower temperatures. mdpi.comresearchgate.net While much of the research focuses on cerium oxide (ceria, CeO₂), the catalytic properties of cerium make this compound a material of interest as well. zegmetal.compolishingslurry.com Cerium-based materials are used in various SOFC components, including the electrolyte and electrodes. researchgate.netpolishingslurry.com
Nanosized ceria is particularly promising due to its high ionic conductivity at relatively low temperatures, which stems from the generation of oxygen vacancies. mdpi.comresearchgate.net Doping ceria with other elements can further enhance this conductivity. mdpi.com In electrodes, ceria-based materials can improve catalytic activity and resistance to carbon deposition. researchgate.net Cerium oxide slurries containing nanoparticles are used to enhance the performance and durability of SOFCs by promoting oxygen ion conductivity and tolerance to fuel impurities. polishingslurry.com Although direct applications of this compound in SOFCs are less detailed in current literature, its known catalytic capabilities suggest potential value in these energy conversion systems. zegmetal.com
High-Energy-Density Materials (Polynitrogen Compounds incorporating Cerium)
A frontier in materials science is the search for high-energy-density materials (HEDMs) that are more powerful and environmentally friendly than traditional explosives like TNT. aip.org Polynitrogen compounds, which store vast amounts of energy in single and double nitrogen-nitrogen bonds, are a key area of this research. aip.orgaip.org Theoretical studies have shown that incorporating cerium into a nitrogen lattice can help stabilize polynitrogen structures under more moderate pressures. aip.orgresearchgate.net
First-principles calculations have been used to explore various cerium polynitride (CeNₓ) compounds, predicting the formation of several stable structures under high pressure. aip.orgresearchgate.net A significant finding is the predicted stability of a layered cerium polynitride, P1̄-CeN₆, which can be synthesized at a pressure of 32 GPa—the lowest among layered metal polynitrides. aip.orgaip.orgresearchgate.net This compound, which features a novel N₁₄ ring structure, is predicted to be quenchable to ambient conditions. aip.orgresearchgate.net The stability is attributed to charge transfer between the cerium atoms and the nitrogen rings. aip.orgaip.org The predicted energetic properties of P1̄-CeN₆ are substantially superior to those of TNT. aip.orgresearchgate.net
Table 2: Predicted Properties of Cerium Polynitride (P1̄-CeN₆) as a High-Energy-Density Material
| Property | P1̄-CeN₆ | Trinitrotoluene (TNT) |
|---|---|---|
| Volumetric Energy Density | 11.20 kJ/cm³ aip.orgaip.org | 7.05 kJ/cm³ aip.orgaip.org |
| Detonation Pressure | 128.95 GPa aip.orgaip.org | ~19 GPa |
| Detonation Velocity | 13.60 km/s aip.orgaip.org | ~6.9 km/s |
| Hardness | 20.73 GPa aip.orgresearchgate.net | N/A |
| Synthesis Pressure | 32 GPa researchgate.net | N/A |
Electronic and Optoelectronic Devices
This compound's electrical properties and high thermal stability make it a material of interest for electronic and optoelectronic applications. zegmetal.comdataintelo.com It is explored for use in components like semiconductors and sensors, especially those that must operate reliably at high temperatures. zegmetal.comdataintelo.com CeN is considered a semiconductor material and can be used as a thin-film coating to enhance the durability and performance of electronic devices. zegmetal.com
In optoelectronics, research has extended to cerium-doped nitride compounds. csic.es For example, cerium-doped aluminum nitride (AlN) thin films have been shown to produce strong blue light emission. csic.es Aluminum nitride is a suitable host material for high-power optoelectronic devices due to its large bandgap and high thermal conductivity. csic.es The blue emission is achieved after post-deposition annealing, which changes the oxidation state of the cerium atoms. csic.es This demonstrates the potential for incorporating cerium into nitride-based systems to create new functionalities for light-emitting and other optoelectronic devices. csic.es
Applications in Semiconductors and Sensors
This compound (CeN) is emerging as a material of interest in the electronics industry for applications in semiconductors and sensors. dataintelo.com Its notable electrical properties and stability at high temperatures make it a candidate for electronic components that demand high reliability and performance. dataintelo.com The continuous drive towards miniaturization and increased complexity in electronic devices, such as smartphones and advanced computing systems, necessitates materials like this compound that offer superior performance. dataintelo.com
While much of the focus in cerium-based sensors has been on cerium oxide (CeO₂), particularly in gas sensing applications, the fundamental properties of cerium compounds are relevant. researchgate.net For instance, the ability of ceria to switch between Ce³⁺ and Ce⁴⁺ oxidation states is key to its function in catalysts and sensors. mdpi.com this compound itself is recognized as a conductor, a property linked to its electronic structure, which is unusual for a compound containing Ce³⁺ ions. aip.org This conductivity is a critical characteristic for its potential use in electronic and sensory devices. The broader family of nitride semiconductors, like Gallium Nitride (GaN) and Aluminum Nitride (AlN), are known for their robustness, high thermal conductivity, and chemical resistance, making them suitable for devices operating in harsh environments and at high temperatures. bu.eduumontpellier.fr
Potential in Spintronics
This compound is a promising compound for the field of spintronics, an advanced form of electronics that utilizes the intrinsic spin of electrons in addition to their charge. aip.org Rare-earth nitrides, as a class of materials, have garnered significant attention for their strong coupling between spin and charge degrees of freedom. researchgate.net Some members of this series are identified as intrinsic ferromagnetic semiconductors, while others may be half-metals, properties highly sought after for spintronic devices. researchgate.net
The unique electronic and magnetic properties of this compound have been the subject of extensive theoretical and experimental investigation. aip.org Unlike other cerium pnictides that exhibit conventional antiferromagnetic ordering, CeN displays Pauli paramagnetism, characteristic of a conductor. aip.org This behavior is attributed to its electronic configuration, which is thought to be Ce⁴⁺N³⁻·e⁻, leaving an electron in the conduction band. aip.org The inherent ferromagnetic properties and chemical stability of nitride materials, such as those in the MXene category, further highlight their potential for application in nanoscale spintronic devices like spin rectifiers. nih.gov The potential to manipulate spin-polarized currents makes materials like this compound and other rare-earth nitrides valuable for developing components such as spin filters and magnetic tunnel junctions. samaterials.com
Development of Luminescent Materials and Phosphors (e.g., Cerium-doped Aluminum Nitrides and Silicon Nitrides)
Cerium-doped nitride compounds are integral to the development of advanced luminescent materials, particularly phosphors for solid-state lighting applications like white light-emitting diodes (wLEDs). csic.esmdpi.com Nitride and oxynitride materials are favored as hosts for luminescent ions due to their excellent thermal and chemical stability. csic.es
Cerium-doped Aluminum Nitrides (AlN:Ce): Cerium-doped aluminum nitride (AlN:Ce) and aluminum oxynitride thin films have been shown to produce strong blue light emission. csic.es These materials can be synthesized using techniques like reactive sputtering. csic.es The luminescence is a result of the 4f-5d electronic transition of the Ce³⁺ ions, and the intensity of the emission is highly dependent on the chemical environment and the crystallinity of the AlN host material. csic.esmdpi.com Studies have established a clear correlation between the material's microstructure, chemical composition, and its photoluminescent response. csic.es
Cerium-doped Silicon Nitrides (Si₃N₄:Ce): Cerium-doped silicon nitride compounds are also effective phosphors. For example, Ce³⁺-doped MSiN₂ (where M can be Strontium or Barium) exhibits broad emission bands. google.com The specific color of the emitted light can be tuned by the choice of the cation and the concentration of the cerium dopant.
BaSiN₂:Ce³⁺: Emits with a peak center at 486 nm. google.com
SrSiN₂:Ce³⁺: Emits with a peak center at 534 nm. google.com
These phosphors can be efficiently excited by wavelengths that match the output of UV or blue LEDs (from 370-420 nm), making them excellent candidates for converting the primary LED light to generate white light. google.comgoogle.com A luminescent compound within the calcium silicate (B1173343) nitride system, CaSiN₂-δOδ:Ce³⁺, has been developed as a bright red-emitting phosphor, further expanding the palette for creating high-quality white light. google.com
| Host Material | Dopant | Emission Peak/Range | Excitation Range | Application |
| Aluminum (oxy)nitride | Ce³⁺ | Blue | ~325 nm | White LEDs |
| BaSiN₂ | Ce³⁺ | ~486 nm | 370-420 nm | White LEDs |
| SrSiN₂ | Ce³⁺ | ~534 nm | 370-420 nm | White LEDs |
| CaSiN₂-δOδ | Ce³⁺ | Red | ~380 nm (UV) | White LEDs |
Molecular Devices Based on this compound Nanoribbons
The potential of this compound extends to the nanoscale, with research exploring its use in molecular electronic devices. A first-principles study using density functional theory (DFT) investigated the electronic transport properties of a molecular device based on a this compound nanoribbon. researchgate.net Such studies are crucial for understanding how these materials behave at the molecular level, which is fundamental for designing future electronic components. acs.org
The investigation of the CeN nanoribbon revealed that its electronic transport properties are closely related to its density of states (DOS) and transmission spectrum. researchgate.net Key findings from the research include:
The peaks in the DOS are due to the orbital overlap between cerium and nitrogen atoms. researchgate.net
At zero bias voltage, the f-orbitals of the cerium atom play a significant role in the electronic structure. researchgate.net
As the bias voltage is increased, the f-orbital electrons are perturbed, and their contribution diminishes at higher voltages. researchgate.net
The electron density is observed to be higher at the nitrogen sites. researchgate.net
These results suggest that the f-orbitals are critical to the transport properties of CeN nanoribbons and that their behavior can be modulated by an applied voltage, a key principle for the functioning of a molecular-scale device. researchgate.net
Metallurgical Applications
Control of Non-Metallic Inclusions in Steel Alloys
In steelmaking, cerium is a powerful agent for controlling the composition, size, and shape of non-metallic inclusions (NMIs). nih.govtotalmateria.com NMIs such as oxides and sulfides can be detrimental to the mechanical properties of steel. totalmateria.com Cerium exhibits a high chemical affinity for oxygen and sulfur, reacting with them in the molten steel to form stable compounds. nih.govresearchgate.net
The addition of cerium leads to the formation of various inclusions:
Oxides: Cerium oxides like Ce₂O₃. nih.gov
Sulfides: Cerium sulfides such as CeS and Ce₂S₃. mdpi.com
Oxysulfides: Compounds like Ce₂O₂S. nih.gov
Nitrides: Cerium can also form nitrides (CeN). totalmateria.comresearchgate.net
By forming these high-melting-point, globular-shaped inclusions, cerium effectively modifies or replaces harmful inclusions like manganese sulfide (B99878) (MnS), which are elongated and can act as stress concentration points. researchgate.netmdpi.com The controlled formation of these desirable cerium-based inclusions is a key aspect of producing "clean steel," where the negative impact of impurities is minimized. totalmateria.comresearchgate.net Thermodynamic calculations and experimental studies show that adding cerium can significantly alter the inclusion landscape in steel, for instance, changing the primary inclusions from MnS and SiO₂ to Ce-S and Ce-O-S compounds. mdpi.comresearchgate.net
Role in Improving Mechanical Properties, Weldability, Fatigue Strength, and Corrosion Resistance of Metallic Systems
The modification of non-metallic inclusions and the refinement of the steel's microstructure by cerium addition directly translate to significant improvements in the final product's performance. nih.govresearchgate.net
Improved Mechanical Properties: Cerium-containing precipitates act as nucleation sites for ferrite, leading to a finer grain structure in the steel. nih.govresearchgate.net This grain refinement contributes to increased strength and hardness. nih.govresearchgate.net The modification of inclusions from sharp, elongated shapes to small, dispersed spheroids reduces internal stress concentrations, thereby enhancing toughness and ductility. researchgate.net Adding cerium to filler metal for welds has been found to improve cryogenic impact toughness, yield strength, and tensile strength. ktu.edu
Enhanced Weldability: The presence of fine, stable cerium-based inclusions, such as oxides and carbonitrides, helps to control grain growth in the heat-affected zone (HAZ) during welding. mdpi.com This leads to improved toughness in the welded joint. mdpi.com By creating smaller, spherical inclusions instead of large, blocky ones, cerium addition can improve the weldability of steel. researchgate.net
Increased Fatigue Strength and Corrosion Resistance: The reduction of detrimental inclusions and the refinement of the microstructure enhance the fatigue resistance of steel components. nih.govresearchgate.net Cerium also improves corrosion resistance by forming a stable surface film, often composed of cerium oxide, and by modifying the composition of inclusions that could otherwise act as initiation sites for pitting corrosion. nih.govnih.gov
| Property Improved | Mechanism |
| Mechanical Strength & Hardness | Grain refinement (Ce-inclusions as nucleation sites), dispersion strengthening. nih.govresearchgate.net |
| Toughness & Ductility | Modification of inclusion morphology to small, globular shapes, reducing stress concentration. researchgate.netktu.edu |
| Weldability | Control of grain growth in the heat-affected zone (HAZ), refinement of carbonitrides. researchgate.netmdpi.com |
| Fatigue Strength | Reduction of inclusion size and number, minimizing crack initiation sites. nih.govresearchgate.net |
| Corrosion Resistance | Formation of stable, protective surface films; modification of corrosion-prone inclusions. nih.govnih.gov |
Current Challenges and Future Research Trajectories for Cerium Nitride
Overcoming Experimental Difficulties in Cerium Nitride Synthesis and Processing
The synthesis of high-quality this compound presents several experimental challenges. Traditional methods, such as the direct reaction of cerium metal with ammonia (B1221849) at high temperatures, often make it difficult to produce stoichiometric this compound. uni-koeln.de A more successful approach involves using cerium amide as a precursor, which can be synthesized by the reactive ball milling of cerium dihydride (CeH2) with ammonia. uni-koeln.de The subsequent thermal decomposition of the cerium amide yields nanostructured CeN. uni-koeln.de
Thin film deposition methods have also been employed to circumvent some of the difficulties associated with bulk synthesis. acs.orgnrel.gov These techniques, originally developed for nitride coatings, offer a pathway to produce high-quality this compound films. acs.orgnrel.gov However, challenges remain in achieving phase-pure materials. For instance, in the synthesis of new cerium-based nitride perovskites like CeMoN3 and CeWN3, a competing fluorite-family phase often coexists with the desired perovskite phase. nih.govnrel.gov Researchers have explored various processing routes to overcome this, positing that the fluorite phase is a metastable intermediate that can be bypassed with appropriate synthesis conditions. nih.govnrel.gov
Future research will likely focus on refining these synthesis techniques to gain greater control over stoichiometry, phase purity, and crystallinity. This includes optimizing precursor chemistry, deposition parameters, and post-synthesis annealing treatments.
Addressing Oxidation and Hydrolysis Susceptibility in this compound Materials
A significant obstacle in the practical application of this compound is its susceptibility to oxidation and hydrolysis. units.it Cerium can exist in both +3 and +4 oxidation states, and this facile interchange makes it prone to react with oxygen and water. mdpi.comnih.gov In humid environments, ceria-based materials can undergo both hydrolysis and oxidation. units.it This instability can degrade the material's properties and limit its long-term performance in various applications.
The fluorite crystal structure of cerium dioxide (CeO2), a common oxidation product, allows for rapid oxygen diffusion, particularly when oxygen vacancies are present. nih.gov While this property is beneficial in applications like three-way catalysts, it underscores the inherent challenge of maintaining the nitride form. units.itnih.gov
Strategies to enhance the stability of this compound are crucial. This could involve surface passivation techniques, the development of protective coatings, or the formation of composite materials where the this compound is encapsulated within a more stable matrix. Understanding the fundamental mechanisms of oxidation and hydrolysis at the atomic level will be key to designing more robust this compound-based materials.
Advanced Control over Cation Disorder and Crystal Ordering in Complex Nitride Systems
In complex nitride systems containing cerium and other cations, the arrangement of these cations on the crystal lattice, known as cation ordering, plays a critical role in determining the material's electronic and optical properties. aps.org The coexistence of cations with different valences, such as in MgSnN2, allows for tuning of the band gap by controlling the degree of cation site ordering without altering the stoichiometry. aps.org
However, achieving precise control over cation ordering is a significant challenge. Cation disorder can lead to the formation of localized states at the band edges and a reduction in the band gap. aps.org In the synthesis of CeMoN3 and CeWN3 perovskites, cation disorder is hypothesized to stabilize the competing fluorite phase. nih.gov
Future research will focus on developing methods to control cation ordering during synthesis. This may involve techniques that influence the kinetics of crystal growth, such as adjusting deposition temperatures or using specific precursor chemistries. Advanced characterization techniques will be essential to correlate the degree of cation ordering with the resulting material properties, providing a pathway for the rational design of complex nitrides with tailored functionalities.
Strategies for Stabilizing Metastable and Nitrogen-Rich this compound Phases
There is considerable interest in exploring metastable and nitrogen-rich phases of this compound, as these materials are predicted to possess novel and potentially useful electronic and optical properties. escholarship.orgosti.gov For instance, a nitrogen-rich this compound, Ce3N4, has been computationally predicted to be a slightly metastable semiconductor. acs.org However, the synthesis of such phases is challenging due to the high stability of dinitrogen (N2) gas, which makes it difficult to incorporate a high concentration of nitrogen into the crystal lattice. escholarship.orgosti.govberkeley.edu
One promising strategy to overcome this thermodynamic barrier is the use of reactive nitrogen precursors, which have a higher chemical potential than N2. escholarship.orgosti.govcngmd-efrc.org This approach can shift the reaction equilibrium to favor the formation of nitrogen-rich compounds. Computational screening combined with density functional theory (DFT) calculations can be used to predict the stabilizing nitrogen chemical potentials required for the synthesis of these metastable phases. escholarship.orgosti.govberkeley.edu
The development of synthetic routes to access these metastable and nitrogen-rich phases is a key area for future research. This includes exploring high-pressure synthesis techniques and the use of novel, high-energy nitrogen sources. The successful synthesis of these materials would open up new avenues for the discovery of functional nitrides beyond the currently known equilibrium phases. escholarship.orgosti.gov
Development of Novel Doping and Heterostructure Engineering Approaches for Tailored Functionality
Doping and heterostructure engineering are powerful tools for tailoring the properties of this compound for specific applications. researchgate.netresearchgate.netrsc.org By introducing other elements (dopants) into the this compound lattice or by creating interfaces with other materials (heterostructures), it is possible to modify its electronic band structure, enhance catalytic activity, and improve charge separation and transport. researchgate.netresearchgate.netrsc.org
For example, doping graphitic carbon nitride (g-C3N4) with cerium has been shown to improve its photocatalytic activity for hydrogen evolution and the degradation of organic pollutants. researchgate.netresearchgate.net The synergistic effect of cerium doping and the formation of heterojunctions can lead to enhanced visible light absorption and reduced recombination of photogenerated electron-hole pairs. researchgate.netresearchgate.net DFT calculations have also shown that doping graphene with cerium can improve its catalytic activity for the oxygen reduction reaction (ORR). arxiv.org
Future research will focus on exploring a wider range of dopants and heterostructure combinations to fine-tune the properties of this compound. This includes the development of advanced synthesis techniques to create well-defined interfaces and control the distribution of dopants. The combination of experimental synthesis and computational modeling will be crucial for the rational design of these engineered materials. arxiv.orgrsc.org
Enhanced Integration of Computational and Experimental Methodologies for Rational Materials Design
The integration of computational and experimental approaches is transforming the field of materials science, enabling a more rational and efficient design of new materials. european-mrs.commdpi.com In the context of this compound, high-throughput computational screening and DFT calculations have been instrumental in predicting the stability of new phases and guiding experimental synthesis efforts. acs.orgnrel.govnih.gov
This synergistic approach has been successfully used to identify and synthesize new cerium-based nitride perovskites. nih.gov Computational methods can predict the likelihood of a compound forming a particular crystal structure and its thermodynamic stability, thereby narrowing down the experimental search space. acs.orgnih.gov Experimental synthesis and characterization then provide the crucial validation of the theoretical predictions. nrel.govnih.govnrel.gov
The future of this compound research will rely heavily on the continued and enhanced integration of these methodologies. european-mrs.commpie.de This includes the development of more accurate and efficient computational models, the use of machine learning to accelerate materials discovery, and the establishment of robust feedback loops between theory and experiment. european-mrs.commdpi.com This integrated approach will be essential for tackling the complex challenges in synthesis, stability, and functionalization, ultimately leading to the accelerated discovery and development of advanced this compound materials.
Exploration of New Application Frontiers for this compound in Emerging Technologies
This compound and its related compounds are poised to play a role in a variety of emerging technologies due to their unique electronic, catalytic, and optical properties. core.ac.ukgeosciencefrontiers.comresearchgate.net The ability to tune its properties through doping and heterostructure engineering opens up a wide range of potential applications.
One promising area is in catalysis, where this compound-based materials have shown potential for ammonia synthesis and the oxygen reduction reaction. arxiv.orgmdpi.compreprints.org In photocatalysis, cerium-doped materials are being investigated for hydrogen production and environmental remediation. researchgate.netresearchgate.net
The semiconducting properties of some this compound phases make them potential candidates for electronic and optoelectronic devices. escholarship.orgosti.gov Furthermore, the unique properties of rare earth elements, including cerium, are critical for technologies such as magnets, phosphors, and batteries. geosciencefrontiers.com The development of new this compound-based materials could lead to advancements in these and other fields.
Q & A
Q. What are the standard methods for synthesizing high-purity cerium nitride (CeN), and how can phase purity be verified experimentally?
Methodological Answer: CeN synthesis typically involves direct nitridation of cerium metal under controlled nitrogen atmospheres or ammonolysis of cerium precursors (e.g., CeCl₃). To ensure phase purity:
- Use X-ray diffraction (XRD) with Rietveld refinement to confirm the NaCl-type cubic structure (Fm3m) .
- Monitor oxygen contamination via X-ray photoelectron spectroscopy (XPS) or elemental analysis , as oxygen impurities can stabilize Ce₂O₃ phases.
- Compare lattice parameters with literature values (e.g., CeN lattice constant ≈ 5.02 Å under ambient conditions) .
Q. How do thermal expansion properties of CeN compare to other cerium-based compounds, and what experimental techniques are optimal for measurement?
Methodological Answer: Thermal expansion coefficients (CTE) for CeN are not directly reported, but data for related compounds can guide experimental design:
| Compound | CTE (10⁻⁶/K) | Measurement Method | Reference |
|---|---|---|---|
| CeO₂ | 11.2 | Dilatometry, XRD | |
| Ce₂O₃ | 12.0 | High-temperature XRD | |
| CrN (reference) | 2.3 | Neutron diffraction |
For CeN:
- Use temperature-dependent XRD to track lattice parameter changes.
- Validate with thermogravimetric analysis (TGA) under inert atmospheres to avoid oxidation.
Advanced Research Questions
Q. How do high-pressure phase transitions in CeN challenge existing computational models, and what methodological adjustments are needed to resolve discrepancies?
Methodological Answer: CeN transitions from NaCl-type (Fm3m) to CsCl-type (Pm3m) under pressure, but experimental and computational results for transition pressures vary:
- Experimental Approach: Use diamond anvil cell (DAC) coupled with synchrotron XRD to observe structural changes up to 50 GPa .
- Computational Adjustments:
- Employ hybrid functionals (e.g., HSE06) instead of pure GGA to improve bulk modulus accuracy.
- Compare with experimental bulk modulus values (e.g., 90–110 GPa for CeN) .
Q. What strategies can resolve contradictions in reported electronic properties of CeN, such as mixed valence states of cerium?
Methodological Answer: Discrepancies arise from surface oxidation or synthesis conditions. To isolate intrinsic CeN properties:
Q. How can researchers design experiments to probe the anomalous magnetic behavior of CeN, and what instrumentation is critical?
Methodological Answer: CeN exhibits paramagnetic-to-antiferromagnetic transitions under specific conditions:
- Use superconducting quantum interference device (SQUID) magnetometry below 10 K to detect Néel temperatures.
- Complement with neutron scattering to map spin arrangements.
- Control oxygen partial pressure during synthesis to isolate magnetic contributions from CeN vs. Ce-O phases .
Methodological Frameworks for Research Design
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize CeN research questions?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing conflicting data on CeN’s thermodynamic stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
